Product packaging for Heptanedioic acid, decafluoro-(Cat. No.:CAS No. 14919-09-6)

Heptanedioic acid, decafluoro-

Cat. No.: B14721638
CAS No.: 14919-09-6
M. Wt: 340.07 g/mol
InChI Key: FDYFJLNRDMUFBF-UHFFFAOYSA-N
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Description

Heptanedioic acid, decafluoro- is a useful research compound. Its molecular formula is C7H2F10O4 and its molecular weight is 340.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptanedioic acid, decafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanedioic acid, decafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F10O4 B14721638 Heptanedioic acid, decafluoro- CAS No. 14919-09-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14919-09-6

Molecular Formula

C7H2F10O4

Molecular Weight

340.07 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioic acid

InChI

InChI=1S/C7H2F10O4/c8-3(9,1(18)19)5(12,13)7(16,17)6(14,15)4(10,11)2(20)21/h(H,18,19)(H,20,21)

InChI Key

FDYFJLNRDMUFBF-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Heptanedioic Acid, Decafluoro

Novel Synthetic Routes to Perfluoroheptanedioic Acid

The creation of perfluorinated dicarboxylic acids like decafluoroheptanedioic acid has traditionally relied on robust fluorination techniques. While a variety of methods exist for introducing fluorine into organic molecules, the complete perfluorination of an aliphatic dicarboxylic acid requires specialized approaches.

Development of Fluoroalkylation Strategies for Perfluoroheptanedioic Acid Synthesis

One of the key strategies for constructing perfluorinated chains is through fluoroalkylation. This can involve the use of telomerization, a process where a perfluoroalkyl iodide, the "telogen," reacts with tetrafluoroethylene (B6358150) (TFE), the "taxogen," to create longer perfluoroalkyl iodides. psu.edu These resulting iodides can then be further functionalized to yield dicarboxylic acids. While not a direct synthesis of decafluoroheptanedioic acid, this methodology provides essential perfluorinated building blocks for its potential construction.

Another approach involves the hydrolysis of bis(alkylthio)perfluoroalkanes. A patented process describes the preparation of perfluoroalkanedioic acids by heating a bis(alkylthio)perfluoroalkane of the formula RS(CF₂CF₂)nSR with concentrated sulfuric acid. google.com This method is highlighted as a route to produce perfluorodicarboxylic acids in high yields from more readily available starting materials. For decafluoroheptanedioic acid, the corresponding precursor would be a bis(alkylthio)decafluoroheptane.

Direct Fluorination Techniques and Challenges in Perfluoroheptanedioic Acid Production

Direct fluorination of organic compounds using elemental fluorine is a powerful but often aggressive method. psu.edu For a molecule like heptanedioic acid, direct fluorination is fraught with challenges, including degradation of the carbon backbone and low yields of the desired perfluorinated product. The high reactivity of fluorine gas necessitates highly controlled conditions to avoid unwanted side reactions and fragmentation.

Electrochemical fluorination (ECF) stands as a more controlled and industrially significant alternative to direct fluorination with fluorine gas. wikipedia.org The Simons process, a cornerstone of ECF, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). psu.eduwikipedia.org This method avoids the direct use of hazardous fluorine gas and is a key commercial route for producing perfluorinated compounds, including carboxylic acids. wikipedia.org In the case of decafluoroheptanedioic acid, the starting material would be heptanedioic acid or its acyl fluoride derivative. The process typically yields the perfluoroacyl fluoride, which is subsequently hydrolyzed to the corresponding carboxylic acid. wikipedia.org However, a common challenge in ECF is that yields can decrease as the carbon chain length increases.

A significant hurdle in ECF is the potential for the formation of tarry materials on the anode, which can impede the reaction. youtube.com To mitigate this, additives such as organic sulfur compounds can be included in the electrolyte solution to maintain better operating conditions. youtube.com

Catalytic Approaches in Perfluorinated Dicarboxylic Acid Synthesis

While direct catalytic synthesis of decafluoroheptanedioic acid is not extensively documented, catalytic methods play a crucial role in related fluorination reactions. For instance, photoredox catalysis has emerged as a powerful tool for the decarboxylative fluorination of aliphatic carboxylic acids. researchgate.net This method, however, results in a monofluorinated product with a shortened carbon chain and is therefore not a direct route to perfluorinated dicarboxylic acids.

Catalysis is also central to alternative synthetic strategies. For example, the preparation of perfluoroalkanedioic acids from bis(alkylthio)perfluoroalkanes involves the use of a strong acid catalyst, namely concentrated sulfuric acid, to facilitate hydrolysis. google.com

Mechanistic Investigations of Perfluoroheptanedioic Acid Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of decafluoroheptanedioic acid and minimizing the formation of byproducts.

Elucidation of Reaction Intermediates in Heptanedioic Acid, Decafluoro- Pathways

In the context of the Simons electrochemical fluorination process, the mechanism is believed to involve the formation of high-valent nickel fluoride species on the surface of the nickel anode. hlrn.decore.ac.uk These species, such as NiF₃ or NiF₄, act as the effective fluorinating agents, reacting with the organic substrate. hlrn.decore.ac.uk The organic molecule is thought to be adsorbed onto this nickel fluoride layer, where the substitution of hydrogen with fluorine occurs. nih.gov For the synthesis of decafluoroheptanedioic acid, pimeloyl fluoride (the acyl fluoride of heptanedioic acid) would be the precursor that undergoes this surface reaction.

The reaction is thought to proceed through radical or cationic intermediates on the anode surface. nih.gov The formation of these reactive species facilitates the cleavage of C-H bonds and the subsequent formation of C-F bonds. One proposed mechanism involves the initial oxidation of the organic molecule to form a carbocation, which is then attacked by fluoride ions. nih.gov Another theory suggests the formation of fluorine radicals that react with the substrate. nih.gov

In the alternative synthesis route involving the hydrolysis of bis(alkylthio)perfluoroalkanes, the reaction likely proceeds through the protonation of the sulfur atoms by the strong sulfuric acid, followed by nucleophilic attack by water to cleave the C-S bonds and form the carboxylic acid groups.

The following table provides a summary of the proposed intermediates in the primary synthesis routes.

Synthetic RouteProposed IntermediatesDescription
Electrochemical Fluorination (Simons Process)High-valent nickel fluorides (e.g., NiF₃, NiF₄)Formed on the nickel anode and act as the fluorinating agent.
Electrochemical Fluorination (Simons Process)Adsorbed organic radicals/cationsFormed on the anode surface, facilitating C-F bond formation.
Hydrolysis of Bis(alkylthio)perfluoroalkanesProtonated thioetherInitial step in the acid-catalyzed hydrolysis.

Kinetic Studies of Perfluoroheptanedioic Acid Synthesis Pathways

Detailed kinetic studies specifically for the synthesis of decafluoroheptanedioic acid are not widely available in the literature. However, general principles from studies on the electrochemical fluorination of other carboxylic acids and the degradation of perfluorinated acids provide insights.

The rate of electrochemical fluorination is influenced by several factors, including current density, the concentration of the substrate and hydrogen fluoride, and temperature. For the electrochemical degradation of perfluorooctanoic acid (PFOA), a related compound, studies have shown that the process follows pseudo-first-order kinetics. researchgate.net The degradation rate constant increases with higher applied current density. researchgate.net This suggests that for the synthesis of decafluoroheptanedioic acid via ECF, controlling these parameters would be crucial for optimizing the reaction rate and yield.

The following table illustrates the expected influence of key parameters on the electrochemical synthesis of decafluoroheptanedioic acid, based on general principles of ECF.

ParameterExpected Influence on Reaction RateRationale
Current DensityIncreaseHigher current density generally leads to a faster rate of electrochemical reactions.
Substrate ConcentrationIncrease up to a pointHigher concentration can increase the reaction rate, but may also lead to increased side reactions and electrode fouling.
TemperatureComplexHigher temperatures can increase reaction rates but may also promote degradation and byproduct formation.
HF ConcentrationIncreaseServes as both solvent and fluorine source; higher concentration can improve conductivity and fluorine availability.

Thermodynamic Considerations in Perfluoroheptanedioic Acid Reaction Design

The design of reactions involving perfluoroheptanedioic acid is profoundly influenced by its thermodynamic properties, which are largely dictated by the presence of numerous strong carbon-fluorine (C-F) bonds. Understanding these thermodynamic factors is crucial for predicting reaction feasibility, stability, and potential energy barriers.

Computational studies on shorter-chain fluorinated carboxylic acids, such as fluorinated acetic and propionic acids, provide significant insights into the thermodynamic landscape applicable to perfluoroheptanedioic acid. nih.gov The standard enthalpies of formation (ΔfH298°) and bond dissociation energies (BDEs) are key parameters in this context. The C-F bonds are exceptionally strong, with BDEs in the range of 101-125 kcal/mol, which contributes to the high thermal and chemical stability of perfluorinated compounds. nih.govnih.gov This inherent stability means that reactions requiring the cleavage of a C-F bond are thermodynamically demanding and require significant energy input. nih.gov

In contrast, the O-H bond energies in the carboxylic acid groups are in the range of 109-113 kcal/mol. nih.gov The extensive fluorination along the carbon backbone has a significant electron-withdrawing effect, which increases the acidity of the carboxylic acid groups compared to their non-fluorinated counterparts. wikipedia.org This enhanced acidity (lower pKa) influences the thermodynamics of acid-base reactions and subsequent nucleophilic substitutions at the carbonyl carbon. researchgate.net Computational analyses of perfluoroalkyl carboxylic acids (PFCAs) suggest that the pKa remains relatively constant at around 0, regardless of the perfluoroalkyl chain length. researchgate.net

Another important thermodynamic consideration is the potential for dimerization. Perfluorinated carboxylic acids can form hydrogen-bonded dimers in the gas phase and in non-polar solvents. acs.orgresearchgate.net The equilibrium for this dimerization is an important factor in understanding the effective concentration of the monomeric acid available for reaction.

The table below summarizes key thermodynamic data for related fluorinated carboxylic acids, which can be used to estimate the properties of perfluoroheptanedioic acid.

PropertyValue Range (kcal/mol)Significance for Reaction Design
C-F Bond Dissociation Energy101 - 125High energy required to break, indicating backbone stability. nih.gov
O-H Bond Dissociation Energy109 - 113Influences acidity and reactions of the carboxyl group. nih.gov
Enthalpy of Reaction (Mineralization)High and EndothermicDegradation or defluorination reactions are not spontaneous and require energy input. researchgate.net

Understanding these thermodynamic properties provides a framework for designing synthetic routes. Reactions will preferentially occur at the more labile carboxylic acid groups rather than the robust perfluorinated backbone. The high stability of the C-F bonds suggests that perfluoroheptanedioic acid is an excellent scaffold for building complex molecules where the perfluorinated chain needs to remain intact. nih.gov

Functionalization and Derivatization Synthesis of Heptanedioic Acid, Decafluoro-

The two carboxylic acid functional groups of decafluoro-heptanedioic acid are the primary sites for its chemical modification, allowing for a range of functionalization and derivatization reactions. These transformations enable the synthesis of various derivatives with tailored properties for diverse applications.

Esterification and Amidation Reactions of Perfluoroheptanedioic Acid

Esterification

The conversion of the carboxylic acid groups of perfluoroheptanedioic acid into esters is a fundamental derivatization reaction. Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive it towards the product, it is often necessary to remove the water formed during the reaction. chemguide.co.uk

Due to the low volatility of perfluorodicarboxylic acids, derivatization to more volatile esters is often a prerequisite for analytical techniques such as gas chromatography (GC). nih.gov Various reagents can be employed for this purpose, including diazomethane, methyl iodide, or a mixture of BF₃/methanol (B129727) for forming methyl esters. nih.gov Another approach involves the use of bromomethyl aromatic compounds, such as 2-(bromomethyl)naphthalene (B188764) or benzyl (B1604629) bromide, to create derivatives suitable for GC analysis combined with mass spectrometry. nih.gov A direct esterification method has also been reported using XtalFluor-E as a mediating agent for the reaction of carboxylic acids with perfluorinated alcohols, yielding polyfluorinated esters in moderate to excellent yields. nih.gov

Amidation

Amidation of perfluoroheptanedioic acid involves the reaction of its carboxylic acid groups with amines to form amides. Direct amidation of carboxylic acids with amines is often challenging and may require coupling agents or catalysts to proceed efficiently. catalyticamidation.info Catalytic methods using agents like titanium tetrafluoride (TiF₄) have been shown to enhance the direct amidation of both aromatic and aliphatic carboxylic acids. nih.gov Boronic acid catalysts have also been explored for promoting amidation reactions. catalyticamidation.info

Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. catalyticamidation.info A novel method involves the use of germanium amides (Ph₃GeNR₂) which can directly convert acid fluorides into amides via a sigma bond metathesis reaction. rsc.org Furthermore, visible light-induced photocatalytic reactions can be used to prepare perfluoroalkyl amides from perfluoroalkyl iodides and amines. rsc.org

The following table outlines various conditions for esterification and amidation reactions applicable to perfluorinated carboxylic acids.

ReactionReagents and ConditionsProduct TypeReference(s)
Fischer EsterificationAlcohol, conc. H₂SO₄, heatAlkyl Ester chemguide.co.uk
Derivatization for GCDiazomethane or BF₃/MethanolMethyl Ester nih.gov
Derivatization for GC-MS2-(bromomethyl)naphthalene, K₂CO₃, 18-crown-6, acetonitrile, 80°CNaphthylmethyl Ester nih.gov
Direct AmidationAmine, TiF₄ catalyst, refluxing tolueneAmide nih.gov
Amidation via Acid FluorideGermanium Amide (Ph₃GeNR₂)Amide rsc.org
Photocatalytic AmidationPerfluoroalkyl Iodide, Amine, Photocatalyst, Visible LightPerfluoroalkyl Amide rsc.org

Formation of Anhydrides and Acid Halides from Perfluoroheptanedioic Acid

Acid Anhydrides

The formation of an acid anhydride (B1165640) from perfluoroheptanedioic acid can be achieved through several synthetic routes. A common laboratory method involves the reaction of two equivalents of a carboxylic acid with a dehydrating agent. youtube.com For dicarboxylic acids like perfluoroheptanedioic acid, intramolecular dehydration upon heating can potentially lead to a cyclic anhydride, similar to how glutaric acid forms a cyclic anhydride. libretexts.org

Another powerful method for synthesizing anhydrides is the reaction of an acid chloride with a carboxylate salt. libretexts.org This can be adapted to form symmetrical anhydrides. The existence of perfluorooctanoic anhydride demonstrates that such structures are stable and synthetically accessible. nih.gov

Acid Halides

The synthesis of acid halides, particularly acid chlorides, from perfluoroheptanedioic acid is a key step for producing more reactive intermediates. These acid halides can then be easily converted into a variety of other derivatives like esters, amides, and anhydrides. libretexts.org The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). chemguide.co.uk Other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. chemguide.co.uk For instance, the industrial synthesis of trifluoroacetic acid involves the electrofluorination of acetyl chloride. wikipedia.org

Introduction of Diverse Chemical Moieties to Perfluoroheptanedioic Acid

Beyond simple derivatization of the carboxylic acid groups, perfluoroheptanedioic acid can serve as a precursor for introducing more diverse chemical functionalities and constructing complex molecular architectures.

One significant transformation is decarboxylation , the removal of a carboxyl group as carbon dioxide (CO₂). The decarboxylation of simple carboxylic acids is generally difficult, but it can be facilitated by the presence of a β-carbonyl group. csbsju.edumasterorganicchemistry.com For perfluorinated carboxylic acids, electrolytic methods like the Kolbe electrolysis can be employed. A patented method describes the electrolytic decarboxylation of a perfluorocarboxylic acid in methanol or methanol/water mixtures, leading to the dimerization of the resulting radicals to form perfluoropolyethers. google.com

The carboxylic acid groups can also be a starting point for the synthesis of fluorinated heterocyclic compounds . The robust perfluorinated backbone combined with the reactive carboxyl ends makes it a valuable building block. For example, fluorinated precursors derived from difluoroacetic acid can be used to synthesize fluoroalkylpyrazoles through cyclization with hydrazines. nih.gov The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of substrates in cycloaddition reactions, facilitating the construction of various S-heterocycles. mdpi.com

Furthermore, the carboxylic acid functional groups can undergo reduction to form diols. While this is a standard transformation in organic chemistry, for perfluorinated compounds, it is also of interest in the context of environmental remediation, where reductive defluorination is a promising technology for their destruction. acs.org

Finally, advanced catalytic methods are emerging that allow for novel transformations. For instance, palladium-catalyzed decarbonylative C-H difluoromethylation of azoles has been achieved using carboxylic acid derivatives, showcasing a pathway to utilize these compounds for C-F bond formation on other molecules. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Heptanedioic Acid, Decafluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The presence of multiple NMR-active nuclei such as ¹⁹F, ¹H, and ¹³C in decafluoro-heptanedioic acid and its derivatives allows for a comprehensive structural investigation.

Fluorine-19 NMR for Perfluoroalkyl Chain Analysis in Heptanedioic Acid, Decafluoro-

Fluorine-19 (¹⁹F) NMR is exceptionally well-suited for analyzing perfluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity. alfa-chemistry.comacs.org The ¹⁹F chemical shifts are highly sensitive to the local electronic environment, spanning a large range of over 800 ppm, which provides excellent spectral dispersion. acs.org

In the linear perfluoroalkyl chain of decafluoro-heptanedioic acid, HOOC-(CF₂)₅-COOH, three distinct fluorine environments are present. The chemical shift of the CF₂ groups is influenced by their proximity to the electron-withdrawing carboxylic acid functional groups. The CF₂ group alpha (α) to the carbonyl is the most deshielded and appears at the lowest field (least negative value). The chemical shift moves progressively upfield for the beta (β) and gamma (γ) positions, with the central γ-CF₂ group being the most shielded. ucsb.edu

Table 1: Predicted ¹⁹F NMR Chemical Shifts for Heptanedioic Acid, Decafluoro-

PositionChemical Shift (ppm) vs. CFCl₃Multiplicity
α-CF₂~ -118Triplet
β-CF₂~ -121Multiplet
γ-CF₂~ -125Multiplet
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The multiplicities arise from through-bond J-coupling to adjacent non-equivalent fluorine nuclei.

Proton and Carbon-13 NMR for Carboxylic Acid Functionality of Perfluoroheptanedioic Acid

While ¹⁹F NMR elucidates the perfluoroalkyl backbone, ¹H and ¹³C NMR are essential for characterizing the carboxylic acid termini.

The ¹H NMR spectrum of decafluoro-heptanedioic acid is simple, featuring a single signal corresponding to the two equivalent acidic protons of the carboxyl groups. Due to the strong electron-withdrawing effect of the perfluoroalkyl chain and hydrogen bonding, this signal is highly deshielded and typically appears as a broad singlet in the 10-12 ppm range. libretexts.org The addition of D₂O would cause this peak to disappear due to proton-deuterium exchange, confirming its assignment.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the carboxylic acid is significantly deshielded and resonates in the range of 160-180 ppm. libretexts.org The carbons of the perfluoroalkyl chain (C-F) will also be visible, typically as complex multiplets due to strong one-bond and two-bond carbon-fluorine (¹JCF, ²JCF) couplings.

Table 2: Typical ¹H and ¹³C NMR Data for Perfluoroheptanedioic Acid

NucleusFunctional GroupChemical Shift (ppm)Notes
¹H-COOH10 - 12Broad singlet, exchangeable with D₂O. libretexts.org
¹³C-C OOH160 - 180Less deshielded than ketone/aldehyde carbonyls. libretexts.org
¹³C-CF₂-105 - 120Complex multiplets due to C-F coupling.
Note: The exact chemical shifts can be influenced by solvent, temperature, and pH.

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment of Perfluoroheptanedioic Acid Derivatives

For derivatives of decafluoro-heptanedioic acid, such as esters or amides, one-dimensional NMR spectra can become complex. Multi-dimensional NMR techniques are powerful tools for making unambiguous assignments.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. For an ester derivative like diethyl perfluoroheptanedioate, HSQC would show correlations between the ethyl group protons (-CH₂- and -CH₃) and their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting different parts of a molecule. For instance, a correlation would be observed between the methylene (B1212753) protons (-O-CH₂-) of the ethyl ester group and the carbonyl carbon (C=O) of the perfluoroheptanedioate backbone, confirming the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY): These techniques detect through-space correlations, providing information on the spatial proximity of nuclei. A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could, for example, show a correlation between the protons of an ester's alkyl chain and the α-CF₂ group, providing insights into the molecule's preferred conformation in solution. These advanced methods are crucial in confirming the structure of new derivatives and studying their conformational dynamics. acs.org

Vibrational Spectroscopy Applications for Heptanedioic Acid, Decafluoro-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the key functional groups in decafluoro-heptanedioic acid. The spectrum is dominated by absorptions from the carboxylic acid groups and the numerous carbon-fluorine bonds.

In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very characteristic, broad O-H stretching absorption band from approximately 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band around 1710 cm⁻¹. libretexts.org The perfluoroalkyl chain gives rise to a series of very strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. arizona.edu The presence of these intense C-F bands can sometimes obscure other weaker signals in this region.

Table 3: Characteristic FT-IR Absorption Bands for Heptanedioic Acid, Decafluoro-

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
O-H stretch-COOH (dimer)2500 - 3300Strong, Very Broad
C=O stretch-COOH (dimer)~ 1710Strong, Sharp
C-F stretches-CF₂-1000 - 1400Very Strong
C-O stretch / O-H bend-COOH1200 - 1450Medium, often coupled
Source: Data synthesized from spectroscopic information on analogous perfluorinated and non-fluorinated carboxylic acids. libretexts.orgarizona.edu

Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies of Perfluoroheptanedioic Acid

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on the absorption of light, Raman relies on inelastic scattering. nih.gov A key advantage is that water is a weak Raman scatterer, making it an excellent technique for studying samples in aqueous media. nih.gov

For decafluoro-heptanedioic acid, the C=O stretch is also observable in the Raman spectrum, typically around 1640-1680 cm⁻¹. However, the most prominent features are often the symmetric stretching vibrations of the C-F bonds, which give rise to very strong and sharp signals. The C-C backbone vibrations are also readily observed.

Raman spectroscopy is particularly powerful for conformational studies. Low-frequency Raman spectra (below 400 cm⁻¹) can reveal skeletal deformation and torsional modes of the perfluoroalkyl chain. Changes in these modes can indicate different conformational isomers (conformers), such as gauche or anti arrangements around the C-C bonds, providing a detailed molecular fingerprint of the compound's structure in different physical states. Recent studies on perfluoroalkyl substances have utilized Raman spectroscopy to create spectral libraries for identification and characterization. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Heptanedioic Acid, Decafluoro-

Mass spectrometry stands as a cornerstone technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For fluorinated compounds like decafluoro-heptanedioic acid, specific ionization techniques and high-resolution analyzers are employed to gain precise structural information.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of compounds by providing a highly accurate mass measurement of the parent ion. researchgate.net This accuracy allows for the determination of the elemental composition of a molecule. The theoretical exact mass of neutral decafluoro-heptanedioic acid (C₇H₂F₁₀O₄) is calculated based on the most abundant isotopes of its constituent atoms.

Techniques such as electrospray ionization (ESI) are often coupled with analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) to achieve the high resolution and mass accuracy required. nih.gov In negative ion mode ESI, decafluoro-heptanedioic acid is readily detected as the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻. The high mass accuracy of HRMS, typically within 5 ppm, helps to differentiate the target compound from other species that may be present in a complex sample. researchgate.net

Table 1: Theoretical Exact Masses of Decafluoro-heptanedioic Acid and its Ions

Species Formula Theoretical Exact Mass (Da)
Neutral Molecule C₇H₂F₁₀O₄ 379.9744
Deprotonated Ion [M-H]⁻ C₇HF₁₀O₄⁻ 378.9666

This table presents the calculated exact masses for the neutral, singly deprotonated, and doubly deprotonated forms of decafluoro-heptanedioic acid.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. researchgate.net In a typical MS/MS experiment, the precursor ion of interest (e.g., the deprotonated molecule of decafluoro-heptanedioic acid) is isolated and then subjected to collision-induced dissociation (CID).

For perfluorinated carboxylic acids, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation. researchgate.net This corresponds to a loss of 43.9898 Da. Given the presence of two carboxylic acid groups in decafluoro-heptanedioic acid, sequential losses of CO₂ are expected. Another common fragmentation for short-chain carboxylic acids is the loss of the entire carboxyl group (COOH), resulting in a mass difference of 45. brandeis.edu

Table 2: Predicted Major Fragment Ions of [C₇HF₁₀O₄]⁻ in Tandem MS

Precursor Ion (m/z) Fragmentation Pathway Neutral Loss (Da) Product Ion Formula Product Ion (m/z)
378.9666 Decarboxylation 43.9898 C₆HF₁₀O₂⁻ 334.9768
378.9666 Loss of COOH and H 45.9976 C₆F₁₀⁻ 332.9690

This table outlines the expected primary fragmentation pathways for the deprotonated molecular ion of decafluoro-heptanedioic acid under tandem mass spectrometry conditions.

Advanced Spectroscopic Methods for Crystalline and Amorphous Forms of Heptanedioic Acid, Decafluoro-

The physical properties of a chemical compound are heavily influenced by its solid-state structure, which can exist in ordered crystalline forms or disordered amorphous states. Advanced spectroscopic methods are crucial for characterizing these different forms.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For dicarboxylic acids, XRD studies often reveal extensive hydrogen-bonding networks that dictate the crystal packing.

While specific crystal structure data for decafluoro-heptanedioic acid is not readily found in the surveyed literature, analysis of similar molecules suggests that it would likely form a highly ordered structure. The crystal packing would be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers or extended chains. The highly electronegative fluorine atoms would also influence the packing through dipole-dipole interactions and potentially weak C-F···H or C-F···F contacts. Powder XRD (PXRD) could be used as a fingerprinting technique to identify the specific crystalline phase of a bulk sample. rsc.org

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at the atomic level. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing amorphous materials that lack the long-range order required for XRD. nih.gov

For decafluoro-heptanedioic acid, ¹³C and ¹⁹F ssNMR would be particularly informative. ¹³C ssNMR can distinguish between different polymorphs by detecting subtle changes in the chemical shifts of the carbon atoms, which are sensitive to the local electronic environment and molecular packing.

Given the abundance of fluorine, ¹⁹F ssNMR is an exceptionally sensitive probe for this molecule. nih.gov The ¹⁹F chemical shifts are highly sensitive to the local environment, making ¹⁹F ssNMR an excellent tool for identifying different polymorphs and characterizing non-equivalent fluorine atoms within the crystal lattice. While specific ssNMR studies on decafluoro-heptanedioic acid are not prominent in the literature, the technique remains a primary method for such structural investigations in fluorinated pharmaceuticals and materials. nih.gov

Electronic Spectroscopy for Molecular Electronic Structure of Heptanedioic Acid, Decafluoro-

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

The carboxylic acid functional group contains a carbonyl group (C=O) and a hydroxyl group (-OH). The carbonyl group has non-bonding electrons (n) on the oxygen atom and both σ and π bonds. Saturated carboxylic acids, like decafluoro-heptanedioic acid, are known to exhibit a weak absorption in the UV region, typically around 200-210 nm. This absorption is attributed to the n → π* (n to pi-star) transition, where a non-bonding electron from the oxygen is excited into the antibonding π* orbital of the carbonyl group. This transition is characteristically weak (low molar absorptivity). More intense π → π* transitions occur at shorter wavelengths, often below the typical range of standard spectrophotometers. The presence of ten electron-withdrawing fluorine atoms may slightly shift the position of these absorptions (a hypsochromic or "blue" shift) compared to its non-fluorinated analog, pimelic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Heptanedioic acid, decafluoro-, a perfluorinated dicarboxylic acid, is not expected to exhibit significant absorption in the standard UV-Vis region (200-800 nm). The carbon-fluorine and carbon-carbon single bonds that constitute the backbone of the molecule are highly stable and their electronic transitions require high energy, typically in the vacuum ultraviolet (VUV) region (below 200 nm). Research on various perfluorinated carboxylic acids (PFCAs) supports this, indicating that these compounds show minimal to no degradation under 254 nm UV light, which suggests a lack of significant absorbance at this wavelength. nih.gov However, photodegradation of several PFCAs has been observed under irradiation with 185 nm VUV light, indicating absorption in the far UV range. nih.gov

For analytical purposes, where detection and quantification are necessary, derivatization of PFCAs is a common strategy to make them amenable to UV-Vis spectroscopy. A study has demonstrated a sensitive analytical method for the determination of PFCAs in aqueous solutions by derivatizing them with 3-bromoacetyl coumarin. nih.govtandfonline.com This process attaches a chromophore to the non-absorbing PFCA molecule, allowing for its detection by an HPLC-UV system. nih.govtandfonline.com The limit of detection for this method was found to be in the sub-ppm range, highlighting its sensitivity. nih.govtandfonline.com

Table 1: Expected UV-Vis Absorption Characteristics of Heptanedioic Acid, Decafluoro-

PropertyExpected CharacteristicRationale
λmax (in standard UV-Vis) No significant absorption > 200 nmSaturated perfluoroalkyl chains lack chromophores that absorb in the standard UV-Vis range.
Absorption in VUV Strong absorption expected < 200 nmHigh-energy σ → σ* transitions of C-C and C-F bonds.
Effect of Derivatization Can be made UV-Vis activeAttachment of a chromophoric group enables detection in the standard UV-Vis range.

Fluorescence Spectroscopy (if applicable for derivatives)

Heptanedioic acid, decafluoro- itself is not fluorescent. Fluorescence is a property that arises from molecules with specific structural features, typically extended π-systems or rigid, planar ring systems, which are absent in simple perfluorinated dicarboxylic acids. The high electronegativity of fluorine atoms can influence the electronic properties of a molecule, but the perfluoroalkyl chain of heptanedioic acid, decafluoro- does not constitute a fluorophore.

While there is no specific information in the scientific literature regarding the synthesis and fluorescence properties of derivatives of heptanedioic acid, decafluoro-, it is possible to create fluorescent derivatives by introducing a fluorophore into the molecule. The field of "fluorofluorophores" involves the synthesis of highly fluorinated fluorescent molecules. nih.gov In these compounds, a known fluorescent scaffold is modified with fluorine atoms or perfluoroalkyl groups. nih.gov This fluorination can enhance properties such as photostability and quantum yield, and alter the solubility of the dye, making it soluble in fluorinated solvents. nih.gov

For instance, a derivative of heptanedioic acid, decafluoro- could potentially be synthesized by forming an amide or ester linkage with a fluorescent amine or alcohol. The resulting molecule would combine the properties of the perfluorinated chain with the fluorescent characteristics of the attached fluorophore. The specific emission and excitation wavelengths, quantum yield, and lifetime of such a derivative would be determined by the nature of the chosen fluorophore.

Table 2: Hypothetical Fluorescence Properties of a Derivative of Heptanedioic Acid, Decafluoro-

Derivative TypePotential FluorophoreExpected FluorescenceResearch Status
Amide DerivativeDansyl chlorideGreen fluorescenceNot reported in literature
Ester Derivative4-MethylumbelliferoneBlue fluorescenceNot reported in literature
Amide DerivativeN-(1-Pyrenyl)maleimideBlue-green fluorescenceNot reported in literature

Note: The information in Table 2 is hypothetical and for illustrative purposes only, as no specific fluorescent derivatives of heptanedioic acid, decafluoro- have been described in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies of Heptanedioic Acid, Decafluoro

Quantum Chemical Calculations for Electronic Structure and Reactivity of Perfluoroheptanedioic Acid

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to elucidating the electronic properties and reactivity of molecules. wikipedia.orgopenaccessjournals.com For Heptanedioic acid, decafluoro-, these methods could provide invaluable insights into its chemical behavior at a molecular level.

A crucial first step in computational analysis is the determination of the molecule's stable three-dimensional structures. For Heptanedioic acid, decafluoro-, a conformational search using methods like molecular mechanics (MMFF94) followed by higher-level density functional theory (DFT) calculations would be performed. researchgate.net It is anticipated that the perfluorinated carbon chain would exhibit a helical or twisted conformation to minimize steric repulsion between the bulky fluorine atoms, a known characteristic of longer-chain perfluoroalkyl substances. iaea.orgresearchgate.net The two carboxylic acid headgroups would add significant complexity to the conformational landscape due to their ability to form intramolecular hydrogen bonds.

Illustrative Data Table: Predicted Low-Energy Conformers of Heptanedioic Acid, Decafluoro- (Note: This table is a hypothetical representation of data that would be generated from such a study.)

ConformerRelative Energy (kcal/mol)Dihedral Angle (C3-C4-C5-C6)Key Intramolecular Interactions
10.00165°Helical perfluoroalkane chain
21.25-163°Intramolecular H-bond (COOH)
32.5065°Gauche interaction in chain

Quantum chemical methods are powerful tools for mapping out the potential energy surface of a chemical reaction, including the identification of transition states and the calculation of activation energies. acs.orgresearchgate.net For Heptanedioic acid, decafluoro-, these calculations could be used to investigate its degradation pathways, for example, through reactions with hydroxyl radicals or hydrated electrons. acs.org By modeling the bond-breaking and bond-forming processes, researchers could predict the most likely degradation products and the kinetics of these reactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions of Heptanedioic Acid, Decafluoro-

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (e.g., in solution or as a solid) over time. digitellinc.comacs.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. nih.gov

The conformation of Heptanedioic acid, decafluoro- is expected to be significantly influenced by its environment, particularly in aqueous solutions. MD simulations could be used to explore how water molecules interact with the hydrophilic carboxylic acid headgroups and the hydrophobic perfluorinated chain. researchgate.net It is likely that in water, the molecule would adopt conformations that maximize the exposure of the carboxylic acid groups to the solvent while minimizing the contact of the perfluorinated chain with water. This could lead to aggregation and the formation of micelles at sufficient concentrations. nih.gov

In the solid state or in concentrated solutions, intermolecular interactions would govern the bulk properties of Heptanedioic acid, decafluoro-. MD simulations could reveal the nature of these interactions, which would include strong hydrogen bonding between the carboxylic acid groups of neighboring molecules and van der Waals interactions between the perfluorinated chains. princeton.eduprinceton.edu These simulations could predict properties such as the density, melting point, and self-assembly behavior of the compound. The formation of ordered structures, driven by both hydrophilic and hydrophobic interactions, is a key feature of many PFAS compounds. princeton.edu

Illustrative Data Table: Simulated Intermolecular Interaction Energies for Heptanedioic Acid, Decafluoro- in a Condensed Phase (Note: This table is a hypothetical representation of data that would be generated from such a study.)

Prediction of Spectroscopic Parameters for Heptanedioic Acid, Decafluoro-

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for complex molecules like heptanedioic acid, decafluoro- (also known as perfluoroheptanedioic acid). These theoretical approaches allow for the elucidation of spectral features, aiding in the identification and characterization of the compound.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable asset in structural chemistry. For heptanedioic acid, decafluoro-, the focus lies on the prediction of ¹³C and ¹⁹F NMR spectra, as these are the most informative nuclei in this molecule.

Density Functional Theory (DFT) is a commonly employed method for the calculation of NMR chemical shifts. The process typically involves the optimization of the molecular geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹³C or CFCl₃ for ¹⁹F.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorinated compounds, it is crucial to use basis sets that can adequately describe the electron-rich environment around the fluorine atoms. Hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), have been shown to provide reliable results for similar molecules.

Solvent effects can also play a significant role in determining chemical shifts. Therefore, implicit solvent models, like the Polarizable Continuum Model (PCM), are often incorporated into the calculations to mimic the solvent environment in which experimental data is obtained.

Hypothetical Predicted NMR Chemical Shifts for Heptanedioic Acid, Decafluoro-

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
C1, C7 (COOH)165 - 175-
C2, C6110 - 120-115 to -125
C3, C5105 - 115-120 to -130
C4105 - 115-125 to -135

Note: These values are illustrative and based on trends observed in related perfluorinated compounds. Actual experimental or more detailed computational values may vary.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are instrumental in assigning the observed spectral bands to specific molecular motions.

Similar to NMR predictions, DFT is the workhorse for calculating vibrational frequencies. Following a geometry optimization to a local minimum on the potential energy surface, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The choice of scaling factor depends on the level of theory (functional and basis set) used.

The output of a vibrational frequency calculation also includes the IR intensities and Raman activities for each mode, which aids in predicting the appearance of the respective spectra. By visualizing the atomic displacements for each vibrational mode, a detailed assignment of the spectrum can be achieved.

Key vibrational modes for heptanedioic acid, decafluoro- would include the O-H stretch of the carboxylic acid groups, the C=O stretch, C-F stretching modes, and various bending and deformation modes of the perfluorinated carbon backbone.

Below is a hypothetical table of selected calculated vibrational frequencies and their assignments for heptanedioic acid, decafluoro-.

Hypothetical Calculated Vibrational Frequencies and Assignments for Heptanedioic Acid, Decafluoro-

Calculated Frequency (cm⁻¹, scaled)AssignmentPredicted IR IntensityPredicted Raman Activity
~3000O-H stretchMediumWeak
~1750C=O stretchStrongMedium
1200 - 1350C-F symmetric & asymmetric stretchesStrongStrong
1000 - 1150C-C stretchesMediumMedium
600 - 800C-F bending modesMediumWeak

Note: This table presents a simplified, illustrative set of vibrational modes. A full computational analysis would yield a much larger number of modes.

Development of Structure-Reactivity Relationships (SAR) for Perfluoroheptanedioic Acid

Computational chemistry is pivotal in developing Structure-Reactivity Relationships (SAR), which correlate the chemical structure of a molecule with its reactivity. For perfluoroheptanedioic acid, these studies can provide valuable insights into its chemical behavior and potential transformations.

Mechanistic Insights from Computational Studies

Computational studies on similar perfluorinated carboxylic acids (PFCAs) have shed light on their degradation mechanisms. For instance, the degradation of PFCAs mediated by superoxide (B77818) radicals has been investigated using DFT. These studies suggest that the reaction likely proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The calculations can map out the entire reaction pathway, including the structures of reactants, transition states, and products, as well as the associated energy barriers. This allows for a detailed understanding of the factors that control the reaction rate and selectivity. For perfluoroheptanedioic acid, computational studies could elucidate the reactivity of the C-F bonds and the carboxylic acid groups, identifying the most likely sites for chemical attack.

Furthermore, computational models can explore the influence of the solvent and other environmental factors on the reaction mechanism. For example, the role of water molecules in mediating proton transfer steps or stabilizing charged intermediates can be explicitly modeled.

Prediction of Chemical Transformations Involving Heptanedioic Acid, Decafluoro-

Based on mechanistic insights from computational studies of related compounds, several potential chemical transformations of heptanedioic acid, decafluoro- can be predicted.

One of the primary reactions of carboxylic acids is deprotonation. Computational methods can accurately predict the pKa of perfluoroheptanedioic acid, which is expected to be quite low due to the strong electron-withdrawing effect of the perfluoroalkyl chain. This high acidity will govern its behavior in aqueous environments and its interactions with bases.

Another important transformation is decarboxylation. While perfluorinated carboxylic acids are generally thermally stable, computational studies can determine the activation energy for the removal of a carboxyl group, providing an indication of the conditions required for this reaction to occur.

Furthermore, the C-F bonds in perfluoroheptanedioic acid are generally considered to be very strong. However, computational studies can identify potential pathways for C-F bond activation, for example, through reactions with strong reducing agents or under specific catalytic conditions. By calculating the bond dissociation energies and the energy barriers for various proposed reaction pathways, computational chemistry can guide the development of methods for the controlled transformation or degradation of this compound.

Polymer Science and Advanced Materials Applications of Heptanedioic Acid, Decafluoro Derived Monomers

Synthesis of Fluorinated Polymers and Copolymers Utilizing Perfluoroheptanedioic Acid

The synthesis of high-performance fluorinated polymers from heptanedioic acid, decafluoro- primarily involves polycondensation reactions. This method allows for the creation of a diverse range of polymers, including polyamides and polyesters, by reacting the diacid with appropriate co-monomers. The incorporation of the decafluoroheptanedioyl unit into the polymer backbone is a key determinant of the final material's properties.

Fluorinated polyamides can be synthesized through the direct polycondensation of heptanedioic acid, decafluoro- with various diamines. A common method for this synthesis involves the use of triphenyl phosphite (B83602) and pyridine (B92270) in a solvent like N-methyl-2-pyrrolidone (NMP). mdpi.com This reaction yields the corresponding polyamide with the elimination of water. The general properties of polyamides, such as high strength, durability, and resistance to wear, are often enhanced by the incorporation of fluorine. studymind.co.uk

The synthesis of fluorinated polyamides using analogous fluorinated dicarboxylic acids has demonstrated the production of polymers with high transparency and a low yellowness index. mdpi.com For instance, the reaction of a fluorinated dicarboxylic acid with various aromatic diamines has been shown to yield aromatic polyamides with heat resistance properties exceeding 250 °C. mdpi.com While the films produced from some fluorinated polyamides can be brittle, the introduction of fluorine generally improves the transparency of the resulting material. mdpi.com The properties of the final polyamide are heavily influenced by the structure of the diamine co-monomer.

A general reaction scheme for the synthesis of a fluorinated polyamide from heptanedioic acid, decafluoro- and a generic diamine is presented below:

n HOOC-(CF₂)₅-COOH + n H₂N-R-NH₂ → [-OC-(CF₂)₅-CO-NH-R-NH-]ₙ + 2n H₂O

Table 1: Illustrative Properties of Analogous Fluorinated Polyamides

Dicarboxylic Acid MonomerDiamine MonomerResulting Polymer Properties
4,4′-bis(trifluoroacetamido)-α-truxillic acidVarious aromatic diaminesHigh transparency, low yellowness, heat resistance > 250 °C mdpi.com
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene basedVarious aromatic dicarboxylic acidsIncreased solubility in common solvents, slightly decreased thermal stability researchgate.net
2,5-Furandicarboxylic acidHexamethylenediamineHigh glass transition temperature (130 °C), high elastic modulus (3.5 GPa) rsc.org

This table presents data for analogous fluorinated polyamides to illustrate the expected properties. Specific data for polymers derived from heptanedioic acid, decafluoro- may vary.

The synthesis of fluorinated polyesters from heptanedioic acid, decafluoro- can be achieved through polycondensation with various diols. nih.govmdpi.com These reactions can be carried out using thermal polycondensation, often in the presence of a catalyst, or through enzymatic catalysis. nih.gov The properties of the resulting polyesters, such as their thermal stability and crystallinity, are dependent on the structure of the diol and the polymerization conditions. researchgate.net

One approach to synthesizing fluorinated polyesters is through biocatalysis. For example, studies on the enzymatic polycondensation of activated diesters with fluorinated diols have shown that lipases, such as Novozym 435, can effectively catalyze the reaction. rsc.org The molecular weight of the resulting polyester (B1180765) can be influenced by factors such as reaction time, enzyme concentration, and the chain length of the diol. rsc.org Another strategy involves the use of reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization to create fluorinated polyesters with well-defined structures. rsc.org

The general reaction for the formation of a fluorinated polyester from heptanedioic acid, decafluoro- and a generic diol is as follows:

n HOOC-(CF₂)₅-COOH + n HO-R-OH → [-OC-(CF₂)₅-CO-O-R-O-]ₙ + 2n H₂O

Table 2: Research Findings on the Synthesis of Analogous Fluorinated Polyesters

Fluorinated MonomerCo-monomerSynthesis MethodKey Findings
Dimethyl tetrafluorosuccinate, Dimethyl hexafluoroglutarate, Dimethyl octafluoroadipateEthylene glycolUltrasound-assisted polycondensationUltrasound significantly increased reaction conversion rates. rsc.org
Bifunctional CTA and bismaleimide (B1667444) monomersRAFT step-growth polymerizationProduced fluorinated polyesters with tailored chemical compositions. rsc.org
4-Hydroxybenzoic acid derivative1,4-Cyclohexanedimethanol and various aliphatic diacidsMelt polymerizationThe length of the aliphatic diacid spacer influenced thermal and mechanical properties. researchgate.net

This table presents data for analogous fluorinated polyesters to illustrate the expected properties and synthetic approaches. Specific data for polymers derived from heptanedioic acid, decafluoro- may vary.

Heptanedioic acid, decafluoro- can also be incorporated into more complex polymer architectures, such as block copolymers and graft copolymers, to create materials with highly specialized properties. These architectures allow for the combination of the unique properties of the fluorinated segments with those of other polymer blocks.

Block Copolymers: Block copolymers containing a fluorinated segment derived from heptanedioic acid, decafluoro- can be synthesized through various controlled polymerization techniques. For instance, atom transfer radical polymerization (ATRP) can be used to create well-defined block copolymers. nih.gov Another approach involves the synthesis of a prepolymer with reactive end groups, which can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. colab.ws The resulting amphiphilic block copolymers can self-assemble into various nanostructures in solution, which can be useful for applications such as drug delivery. nih.gov

Graft Copolymers: Graft copolymers can be prepared by attaching side chains of a different polymer to a main chain that contains units derived from heptanedioic acid, decafluoro-. One method to achieve this is through a "grafting-to" approach, where pre-synthesized polymer chains with reactive end groups are attached to a functionalized backbone. rsc.org For example, a backbone polymer containing reactive sites can be reacted with amino-terminated side chains to form a graft copolymer. rsc.org This method allows for precise control over the structure of the resulting material.

Investigation of Polymer Microstructure and Architecture Derived from Heptanedioic Acid, Decafluoro-

The performance of polymers derived from heptanedioic acid, decafluoro- is intrinsically linked to their microstructure and architecture. Key parameters such as polymer chain length, dispersity, and the presence of branching or crosslinking can significantly influence the material's mechanical, thermal, and chemical properties.

The control of polymer chain length (molecular weight) and dispersity is crucial in tailoring the properties of polymers synthesized via polycondensation. In the case of polymers derived from heptanedioic acid, decafluoro-, these parameters can be managed through several strategies.

One fundamental method to control molecular weight is by adjusting the stoichiometry of the monomers. A slight excess of one of the bifunctional monomers will result in polymer chains being terminated with that monomer's functional group, thereby limiting the final molecular weight. youtube.com Another effective technique is the addition of a monofunctional monomer to the reaction mixture. This monofunctional compound acts as a chain stopper, effectively capping the growing polymer chains and controlling their length. youtube.com

For example, in the polycondensation of a diacid and a diol, adding a mono-alcohol or a mono-acid will limit the degree of polymerization. youtube.com The extent of polymerization, and thus the average molecular weight, can be predicted based on the molar ratio of the monomers and the chain stopper.

Table 3: Methods for Controlling Molecular Weight in Polycondensation

MethodDescriptionExpected Outcome
Stoichiometric ImbalanceUsing a slight excess of one bifunctional monomer.Lower molecular weight polymer with end groups from the excess monomer. youtube.com
Addition of Monofunctional MonomerIntroducing a compound with a single reactive group.Controlled reduction in molecular weight; acts as a chain stopper. youtube.com
Chain Transfer Agents (in radical polymerization)Using agents like thiols or mercaptans.Leads to shorter polymer chains. researchgate.net

Introducing branching and crosslinking into the structure of polymers derived from heptanedioic acid, decafluoro- can lead to significant changes in their properties, such as increased melt viscosity and improved mechanical strength. researchgate.net

Branching: Branching can be introduced by incorporating a small amount of a monomer with a functionality greater than two. For instance, in polyamide synthesis, using a triamine or a tricarboxylic acid in addition to the bifunctional monomers will create branch points in the polymer chains. wikipedia.org Even small amounts of such additives can lead to substantial changes in the rheological properties of the resulting polymer. researchgate.net

Crosslinking: Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. This can be achieved by reacting the polymer with a suitable crosslinking agent. For polyamides, crosslinking can be induced using agents that react with the amine or amide groups in the polymer backbone. Examples of crosslinking agents include isocyanates, epoxies, and polyaldehydes. google.com For instance, epoxy crosslinking agents form covalent bonds by reacting with the amine protons in the polyamide. google.com Crosslinked fluorinated polymers generally exhibit outstanding thermal stability, mechanical properties, and chemical resistance. nih.gov

Structure-Property Relationships in Fluorinated Materials Incorporating Heptanedioic Acid, Decafluoro-

The properties of polymers derived from heptanedioic acid, decafluoro- are intrinsically linked to their molecular structure. The presence and proportion of the decafluoroalkyl segment within the polymer backbone are critical determinants of the final material's characteristics.

The incorporation of the -(CF₂)₅- perfluoroalkyl segment from heptanedioic acid, decafluoro- into a polymer chain imparts a unique combination of properties. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond are fundamental to these effects. researchgate.net Fluoropolymers are known for their high thermal stability, enhanced chemical resistance, and low surface energy compared to their non-fluorinated counterparts.

Key characteristics influenced by the decafluoro-heptanedioic acid monomer include:

Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, contributing significantly to the thermal robustness of the polymer. researchgate.net

Chemical Inertness: The dense sheath of fluorine atoms protects the polymer backbone from chemical attack, resulting in exceptional resistance to solvents, acids, and bases.

Low Surface Energy: Perfluoroalkyl groups are responsible for extremely low surface energies, which leads to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net This is a direct result of the weak intermolecular forces exhibited by fluorinated surfaces.

Low Refractive Index: The presence of fluorine atoms in a polymer structure tends to lower its refractive index, a valuable property for optical applications. researchgate.net

Mechanical Properties: While imparting desirable properties, high fluorine content can also influence mechanical characteristics. It may increase stiffness and affect the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. uomustansiriyah.edu.iq

Table 1: General Influence of Perfluoroalkyl Segments on Polymer Properties

PropertyInfluence of Perfluoroalkyl SegmentScientific Rationale
Thermal Stability IncreasedHigh C-F bond energy
Chemical Resistance IncreasedSteric shielding and inertness of C-F bonds
Surface Energy DecreasedLow polarizability and weak intermolecular forces
Hydrophobicity/Oleophobicity IncreasedResult of low surface energy
Refractive Index DecreasedLow polarizability of the C-F bond
Stiffness/Modulus Generally IncreasedIncreased intermolecular forces and chain rigidity

Tailoring Polymer Properties through Monomer Ratios

Copolymerization is a powerful strategy for fine-tuning the properties of materials derived from heptanedioic acid, decafluoro-. nih.gov By reacting this fluorinated diacid with various co-monomers—such as non-fluorinated diols (e.g., 1,4-butanediol) or other dicarboxylic acids (e.g., adipic acid)—at different molar ratios, a wide spectrum of polyesters with tailored performance can be achieved. researchgate.net

Increasing Fluorine Content: A higher molar ratio of heptanedioic acid, decafluoro- will enhance properties directly related to fluorination, such as chemical resistance, thermal stability, and hydrophobicity.

Increasing Hydrocarbon Content: Incorporating a greater proportion of a non-fluorinated co-monomer can improve other properties like flexibility, solubility in common organic solvents, and adhesion, which can be limited in highly fluorinated polymers. digitellinc.com

Controlling Crystallinity: The regularity of the polymer chain, influenced by the monomer ratio, affects the degree of crystallinity. This, in turn, impacts mechanical properties like tensile strength and modulus, as well as thermal properties like the melting point. uomustansiriyah.edu.iqresearchgate.net

This approach allows for the creation of materials optimized for specific applications, balancing the high-performance characteristics of fluorination with other desirable functional or processing attributes. nih.gov

Table 2: Predicted Effect of Monomer Ratio on Copolymer Properties (Heptanedioic acid, decafluoro- / Non-fluorinated Diacid)

PropertyHigh Fluoro-Monomer RatioLow Fluoro-Monomer Ratio
Surface Energy Very LowModerate
Water Contact Angle High (>110°)Moderate (~90°)
Chemical Resistance ExcellentGood
Flexibility LowerHigher
Glass Transition Temp (Tg) Potentially HigherPotentially Lower
Solubility (in common solvents) LowerHigher

Advanced Functional Materials Development with Heptanedioic Acid, Decafluoro-

The distinct properties conferred by heptanedioic acid, decafluoro- make it a key building block for a variety of advanced functional materials.

Polymers incorporating heptanedioic acid, decafluoro- are ideal for formulating high-performance coatings and films where surface properties are paramount. The low surface energy imparted by the perfluoroalkyl segments results in surfaces with excellent water and oil repellency, anti-stain characteristics, and low adhesion. researchgate.netresearchgate.net

The design of these coatings involves creating a formulation where the fluorinated polymer chains preferentially orient at the air-coating interface. This migration creates a surface layer just nanometers thick that is rich in fluorine, providing the desired functionality while the bulk of the coating maintains other properties like adhesion to the substrate and mechanical durability. mdpi.com Applications include:

Protective Overcoats: For electronics, optical components, and architectural surfaces to prevent damage from moisture and contaminants.

Anti-Fouling and Easy-Clean Surfaces: For marine applications, medical devices, and kitchenware.

Durable Water Repellents (DWRs): For textiles and nonwovens, where short-chain fluorinated compounds are increasingly sought after. pfascentral.org

Coatings can be fabricated to be superhydrophobic by combining the low surface energy chemistry of the fluorinated polymer with micro- or nano-scale surface roughness. mdpi.com

Fluorinated polymers are widely used to create robust membranes for various separation technologies due to their exceptional chemical resistance and thermal stability. researchgate.net Polyesters and polyamides synthesized using heptanedioic acid, decafluoro- can be fabricated into porous membranes for processes where hydrophobicity is a critical advantage.

Membrane Distillation (MD): In MD, a hydrophobic porous membrane separates a warm feed solution from a cooler permeate side. The hydrophobicity prevents the liquid water from passing through the pores, allowing only water vapor to be transported. Polymers derived from heptanedioic acid, decafluoro- would provide the necessary high hydrophobicity and stability to operate in challenging feed streams. nih.gov

Pervaporation: This process involves the separation of liquid mixtures, where one component preferentially permeates through the membrane. Fluorinated membranes can be designed for the selective removal of organic compounds from aqueous streams or for the separation of organic mixtures. researchgate.net The incorporation of the decafluoro- segment can enhance the separation of specific non-polar or fluorous compounds.

The ability to control properties like pore size and free volume through polymer design and fabrication methods is key to optimizing membrane flux and separation factor for a given application. nih.gov

In the fields of photonics and optoelectronics, materials with low optical loss and a tunable refractive index are essential. Fluorination of polymers is a proven method to achieve these properties. The low polarizability of the C-F bond results in materials with a lower refractive index compared to their hydrocarbon analogs and can reduce absorption losses at key telecommunication wavelengths. researchgate.net

Polymers derived from heptanedioic acid, decafluoro- could be explored for applications such as:

Optical Waveguides: As core or cladding materials where precise control of the refractive index is necessary to guide light.

Optical Fibers: As cladding materials for glass or polymer fibers.

Low-k Dielectrics: The low polarizability of the C-F bond also leads to a low dielectric constant, a property sought after for interlayer dielectrics in microelectronics to reduce signal delay and cross-talk.

By copolymerizing heptanedioic acid, decafluoro- with other monomers, it is possible to precisely tune the refractive index and other optical properties of the resulting polymer to meet the stringent requirements of optoelectronic devices.

Environmental Fate and Degradation Pathways of Heptanedioic Acid, Decafluoro

Abiotic Degradation Mechanisms of Perfluoroheptanedioic Acid

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as sunlight (photolysis), water (hydrolysis), and oxidation. For many perfluorinated compounds, these processes are generally slow under typical environmental conditions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. While direct photolysis of many perfluoroalkyl carboxylic acids (PFCAs) under typical environmental UV radiation is limited, studies have shown that under specific laboratory conditions, such as irradiation with 185 nm vacuum ultraviolet (VUV) light, significant degradation can occur. nih.gov For instance, research on various PFCAs, including the closely related perfluoroheptanoic acid (PFHpA), has demonstrated that VUV irradiation can lead to their degradation. nih.gov The process is believed to be initiated by the decarboxylation of the PFCA, forming a perfluoroalkyl radical. This radical can then react with water to produce shorter-chain PFCAs and fluoride (B91410) ions. nih.gov

Although direct photolysis in the environment is not considered a major degradation pathway for PFCAs, indirect photolytic processes involving other substances in the environment, such as photocatalysts, may play a role. For example, the photocatalytic degradation of perfluorooctanoic acid (PFOA) in the presence of titanium dioxide (TiO2) has been shown to be effective. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Due to the strength and stability of the C-F bond, perfluorinated compounds like decafluoro-heptanedioic acid are extremely resistant to hydrolysis under normal environmental pH and temperature ranges. The fluorinated carbon backbone is not susceptible to attack by water molecules. Research on other fluorinated compounds has demonstrated their remarkable hydrolytic stability. nih.govresearchgate.net Therefore, hydrolysis is not considered a significant degradation pathway for decafluoro-heptanedioic acid in the environment.

Oxidative degradation involves the breakdown of a substance by oxidizing agents. Advanced oxidation processes (AOPs) that generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), have been shown to degrade PFCAs in laboratory settings. digitellinc.com For example, the oxidation of PFOA using activated persulfate has been demonstrated to produce shorter-chain PFCAs through a process of decarboxylation followed by the elimination of HF. nih.gov

While these AOPs are effective in controlled environments, their relevance to the natural environmental degradation of decafluoro-heptanedioic acid is likely limited due to the specific conditions required, such as the presence of activating agents and specific pH levels. digitellinc.com

Table 1: Abiotic Degradation Studies of Related Perfluorinated Carboxylic Acids

Degradation MethodCompound StudiedConditionsKey FindingsReference
Photolysis (185 nm VUV)Perfluoroheptanoic acid (PFHpA)Aqueous solutionSignificant degradation with the formation of shorter-chain PFCAs and fluoride ions. nih.gov
Activated Persulfate OxidationPerfluorooctanoic acid (PFOA)Acidic conditions, elevated temperatureEffective degradation to shorter-chain PFCAs. nih.gov
Hydrolysis2'-fluoroarabinonucleic acid (2'F-ANA)Acidic and basic conditionsDramatically increased stability compared to non-fluorinated analogues. nih.govresearchgate.net

Biotic Degradation Mechanisms of Perfluoroheptanedioic Acid

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. The persistence of perfluorinated compounds is largely due to their resistance to microbial degradation.

The strong C-F bonds make perfluorinated compounds like decafluoro-heptanedioic acid poor substrates for microbial enzymes. Consequently, they are generally considered to be recalcitrant to biodegradation. nih.gov However, some studies have reported the microbial transformation of other PFCAs under specific conditions. For example, research has shown that certain microbial strains can degrade PFOA. mdpi.com One notable study demonstrated the complete utilization of perfluoroheptanoic acid by the bacterium Ensifer adhaerens M1 within 14 days of cultivation. researchgate.net The degradation was a multi-stage process that led to the formation of perfluorohexanoic acid and the release of fluoride ions. researchgate.net

It is important to note that much of the research on the biodegradation of PFAS focuses on polyfluorinated substances, which contain some C-H bonds that are more susceptible to microbial attack, rather than the fully fluorinated perfluoroalkyl acids. nih.gov

Direct studies identifying the biodegradation products of decafluoro-heptanedioic acid are scarce. However, based on studies of similar compounds, a likely pathway would involve the stepwise removal of CF2 units, leading to the formation of shorter-chain perfluorinated dicarboxylic acids. For example, in the degradation of perfluoroheptanoic acid by Ensifer adhaerens M1, perfluorohexanoic acid was identified as an intermediate product. researchgate.net This suggests a chain-shortening mechanism.

Studies on the biodegradation of PFOA by Pseudomonas species have also identified shorter-chain PFCAs, such as perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA), as transformation products. mdpi.com

Table 2: Microbial Degradation Studies of Related Perfluorinated Carboxylic Acids

MicroorganismCompound StudiedKey FindingsIdentified ProductsReference
Ensifer adhaerens M1Perfluoroheptanoic acidComplete utilization within 14 days.Perfluorohexanoic acid, fluoride ions researchgate.net
Pseudomonas aeruginosaPerfluorooctanoic acid (PFOA)27.9% transformation in 96 hours.Perfluorohexanoic acid (PFHxA) mdpi.com
Pseudomonas putidaPerfluorooctanoic acid (PFOA)19.0% transformation in 96 hours.Perfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), Perfluoroheptanoic acid (PFHpA) mdpi.com

Enzymatic Degradation Pathways of Heptanedioic Acid, Decafluoro-

The robust nature of the carbon-fluorine bond renders per- and polyfluoroalkyl substances (PFAS), including dicarboxylic acids like decafluoro-heptanedioic acid, generally resistant to environmental degradation. wisconsin.edu Historically, these compounds were considered biochemically inert. However, recent research has identified specific microbial strains capable of cleaving these strong bonds, suggesting that enzymatic degradation, while not widespread, is possible.

Studies have demonstrated that the biodegradation of certain poly- and per-fluorinated compounds can occur, although it is often an incomplete process that may not lead to full mineralization. wisconsin.edu The primary mechanism for breaking the C-F bond is reductive defluorination, a process that is energetically favorable under anaerobic conditions. wisconsin.edu For many perfluorinated chemicals (PFCs), biodegradation is typically restricted to any non-perfluorinated parts of the molecule. mdpi.com However, recent discoveries have shown that complete defluorination can occur.

Specifically, research on C7 perfluorocarboxylic acids (PFCAs), which are structurally similar to decafluoro-heptanedioic acid, has provided significant insights. A strain of bacterium, Ensifer adhaerens M1, isolated from a contaminated site, demonstrated the ability to completely utilize perfluoroheptanoic acid (PFHpA) as its sole carbon source over a 14-day period. researchgate.netutm.my The degradation process was observed to be multi-staged, initiating a transformation that results in the formation of perfluorohexanoic acid and the release of fluoride ions. researchgate.netutm.my This suggests a stepwise degradation pathway where the perfluorinated chain is shortened. Genetic analysis points to the involvement of enzymes encoded by the novR and dhlA genes in this process. utm.my

In another significant finding, a novel strain, Pseudomonas mosselii 5(3), has been shown to completely degrade C7-C10 PFCAs within seven days of cultivation. nih.govbohrium.com The transformation of the C7 acid also proceeds through the formation of perfluorohexanoic acid, with a corresponding release of fluoride ions, confirming the chain-shortening degradation mechanism. nih.govbohrium.com The genome of this Pseudomonas strain contains several genes believed to be responsible for this capability, including those that code for haloalkane dehalogenase (dhaA), haloacetate dehalogenase (dehH1), and a fluoride ion transporter (crcB). nih.govbohrium.com

While these studies focus on perfluorinated monocarboxylic acids, the enzymatic machinery capable of attacking the perfluorinated carbon chain is highly relevant to the potential degradation of perfluorinated dicarboxylic acids like decafluoro-heptanedioic acid. The identified pathways suggest that enzymatic degradation would likely proceed via a sequential shortening of the fluorinated carbon backbone.

Table 1: Microbial Strains and Enzymes Implicated in C7 PFCA Degradation

Microbial Strain Degraded Compound(s) Key Findings & Proposed Enzymes Reference(s)
Ensifer adhaerens M1 Perfluoroheptanoic acid (C7), Perfluorononanoic acid (C9) Complete utilization within 14 days; multi-stage degradation via chain-shortening to perfluorohexanoic acid. Implicated enzymes coded by novR and dhlA genes. researchgate.netutm.my
Pseudomonas mosselii 5(3) C7-C10 Perfluorocarboxylic acids Complete utilization within 7 days; degradation proceeds via formation of perfluorohexanoic acid. Genome contains genes for haloalkane dehalogenase (dhaA), haloacetate dehalogenase (dehH1), and fluoride ion transporter (crcB). nih.govbohrium.commdpi.com
Acidimicrobium sp. A6 Perfluorooctanoic acid (PFOA), Perfluorooctane (B1214571) sulfonic acid (PFOS) Defluorination with production of shorter-chain PFAAs. Reductive dehalogenase (rdhA) gene expression linked to degradation. nih.gov

Environmental Persistence and Transport Mechanisms of Heptanedioic Acid, Decafluoro-

Decafluoro-heptanedioic acid is expected to be highly persistent in the environment. Its structure, characterized by a chain of carbon atoms fully saturated with fluorine, makes it resistant to common degradation pathways such as hydrolysis, aqueous photolysis, and biodegradation. industrialchemicals.gov.au This extreme persistence is a hallmark of perfluorinated compounds and a primary driver of environmental concern. researchgate.net

Mobility in Aqueous and Soil Environments

The environmental mobility of decafluoro-heptanedioic acid is governed by its chemical properties and interactions with environmental matrices like soil and water. As a short-chain, dicarboxylic PFAS, it is expected to have high mobility in water. industrialchemicals.gov.au This high water solubility and lower potential for adsorption to particulate matter, compared to longer-chain PFAS, facilitate its transport through aquatic systems and soil, potentially leading to the contamination of groundwater resources. industrialchemicals.gov.au

The sorption of perfluorinated acids to soil is a complex process influenced by several factors:

Soil Organic Carbon (SOC): While SOC is a significant factor for the sorption of long-chain PFAS, this correlation can be weak or non-existent for short-chain compounds like decafluoro-heptanedioic acid, particularly in soils with low organic content. researchgate.net

Mineral Content: Electrostatic interactions and surface complexation with soil minerals, particularly clays (B1170129) and those containing aluminum and iron oxides, can play a crucial role in the sorption of short-chain PFAS. researchgate.netdiva-portal.org

Chain Length: Sorption generally increases with the length of the perfluorinated carbon chain. researchgate.net

pH: The presence of two carboxylic acid functional groups means that the compound's charge, and therefore its interaction with charged soil surfaces, will be highly dependent on the environmental pH.

Due to its high persistence and mobility, decafluoro-heptanedioic acid poses a potential risk for the long-term contamination of freshwater resources. americanpharmaceuticalreview.com

Volatilization and Atmospheric Transport Considerations

Atmospheric transport is a key mechanism for the global distribution of many perfluorinated compounds. bohrium.com The transport behavior of decafluoro-heptanedioic acid is dictated by its speciation. In its dissociated, anionic form (as would be expected in most natural waters), it is not expected to volatilize. industrialchemicals.gov.au

However, the undissociated, neutral acid form is predicted to be a volatile substance. industrialchemicals.gov.au Therefore, volatilization from water surfaces and subsequent long-range atmospheric transport is a plausible pathway. This process is influenced by environmental conditions such as temperature, pH, and water-to-air partitioning. It has been suggested that even solid-state short-chain perfluorinated acids may sublime under ambient conditions, providing another route for entry into the atmosphere. industrialchemicals.gov.au Modeling of similar compounds like PFOA indicates a potential for atmospheric transport over thousands of kilometers, contributing to their presence in remote regions of the globe.

Quantitative Assessment of Environmental Presence of Heptanedioic Acid, Decafluoro-

While decafluoro-heptanedioic acid is not as commonly monitored as other PFAS like PFOA or PFOS, the analytical framework exists for its detection and quantification in various environmental media.

Analytical Methodologies for Trace Detection

The reliable detection of trace levels of perfluorinated compounds requires highly sensitive and selective analytical techniques. The primary methods employed are based on chromatography coupled with mass spectrometry.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of PFAS in environmental samples. wisconsin.edunih.gov It offers high selectivity and sensitivity, allowing for quantification at parts-per-trillion (ppt) levels. researchgate.net The use of techniques like Ultra-High Performance Liquid Chromatography (UHPLC) can further improve resolution and reduce analysis times. diva-portal.org

Sample Preparation: Due to the typically low concentrations in environmental samples, a pre-concentration step is usually necessary. Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating PFAS from water samples prior to LC-MS/MS analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used but often requires a derivatization step to convert the non-volatile carboxylic acids into more volatile forms, such as esters. nih.gov This adds complexity to the sample preparation process.

Challenges in the analysis of these compounds include potential for background contamination from laboratory equipment and the limited availability of certified reference materials for all but the most common PFAS. researchgate.netutm.my

Table 2: Common Analytical Techniques for Perfluorinated Acids

Technique Detector Common Use & Characteristics Reference(s)
HPLC / UHPLC Tandem Mass Spectrometry (MS/MS) "Gold standard" for PFAS analysis. High sensitivity and selectivity for trace-level detection in complex matrices like water, soil, and biota. wisconsin.edunih.govdiva-portal.org
Gas Chromatography (GC) Mass Spectrometry (MS) Requires derivatization for non-volatile acids. Increases sample preparation complexity. utm.mynih.gov
Solid-Phase Extraction (SPE) N/A (Sample Prep) Widely used for extraction and pre-concentration of analytes from liquid samples, enhancing detection limits. researchgate.net

Monitoring and Distribution Studies in Environmental Compartments

Specific monitoring data for decafluoro-heptanedioic acid are scarce in publicly available literature. Most environmental monitoring programs have historically focused on long-chain PFAS or the most well-known short-chain compounds like perfluorobutanoic acid (PFBA) and perfluorohexanoic acid (PFHxA).

However, given its properties, the distribution of decafluoro-heptanedioic acid can be inferred. As a persistent and highly mobile short-chain PFAS, it is expected to be present in the aquatic environment, particularly in areas impacted by industrial discharges, wastewater treatment plant effluent, and the use of PFAS-containing products. researchgate.net The global distribution of other short-chain PFCAs has been confirmed in numerous studies, with detections in surface water, groundwater, and even remote locations like the Arctic and Antarctica, transported via oceanic currents and atmospheric deposition. bohrium.com It is reasonable to anticipate that targeted monitoring studies using the sensitive analytical methods described would find decafluoro-heptanedioic acid within these same environmental compartments.

Chemical Derivatization Strategies for Analytical and Synthetic Applications of Heptanedioic Acid, Decafluoro

Derivatization for Enhanced Chromatographic Analysis of Perfluoroheptanedioic Acid

Chromatographic methods are central to the separation and quantification of environmental contaminants. For perfluorinated dicarboxylic acids such as PFHpDA, derivatization is essential to enable analysis by gas chromatography and to improve detection in high-performance liquid chromatography.

Gas chromatography requires analytes to be volatile and thermally stable. Perfluoroheptanedioic acid, being a dicarboxylic acid, has a very low volatility due to its polar carboxyl functional groups which tend to form hydrogen bonds. sigmaaldrich.com Esterification is a widely used derivatization technique that converts the carboxylic acid groups into their corresponding esters, which are significantly more volatile and less polar, making them amenable to GC analysis. sigmaaldrich.coms4science.at

The most common approach is the formation of methyl esters (FAMEs), a reaction that offers excellent stability and yields quantitative samples for GC analysis. sigmaaldrich.com The process involves reacting PFHpDA with an alcohol, typically methanol (B129727), in the presence of an acid catalyst like boron trichloride (B1173362) (BCl₃) or boron trifluoride (BF₃). sigmaaldrich.comgreyhoundchrom.com The catalyst protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity towards the alcohol. sigmaaldrich.com This reaction cleaves the esterified fatty acyl chains from the glycerol backbone and methylates them to derive fatty acid methyl esters (FAMEs). s4science.at The resulting perfluorinated diester can then be readily analyzed by GC-MS, which provides both separation and structural confirmation, enhancing the sensitivity and selectivity of the analysis. nih.govnih.gov

Table 1: Common Esterification Reagents for GC-MS Analysis of Carboxylic Acids

Reagent Catalyst Typical Reaction Conditions Derivative
Methanol Boron Trichloride (BCl₃) Heat at 60°C for 5-10 minutes Methyl Ester
Methanol Boron Trifluoride (BF₃) Varies with specific protocol Methyl Ester

This table presents common reagents used for the esterification of carboxylic acids to enhance their volatility for GC-MS analysis.

For HPLC analysis, derivatization can be employed to improve chromatographic separation and enhance detection. Amidation involves the reaction of the carboxylic acid groups of PFHpDA with an amine to form a stable amide linkage. This strategy is particularly useful when coupling the analyte to a molecule that possesses a property beneficial for detection, such as a UV chromophore or a fluorophore.

The reaction is typically facilitated by a coupling agent, such as a carbodiimide. For instance, perfluorooctanoic acid (PFOA), a related compound, has been derivatized with 3,4-dichloroaniline (DCA) using a carbodiimide method. researchgate.net The resulting amide product incorporates a UV-active moiety, allowing for detection with a standard HPLC-UV detector. researchgate.net Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are often used to couple carboxylic acids to amines in aqueous solutions, a reaction whose efficiency can be improved by the inclusion of N-hydroxysulfosuccinimide. thermofisher.com This approach converts the polar carboxylic acid groups into less polar amide groups, which can alter the retention behavior on reversed-phase HPLC columns, potentially improving separation from matrix interferences.

Silylation is another powerful derivatization technique used to increase the volatility of polar compounds for GC analysis. sigmaaldrich.com This process involves replacing the active hydrogen atoms in the carboxylic acid groups with a trimethylsilyl (TMS) group. sigmaaldrich.com The resulting TMS esters are much more volatile and thermally stable than the parent acid.

A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) for moderately hindered or slow-reacting compounds. sigmaaldrich.com The derivatization of carboxylic acids via silylation is a well-established method, with the ease of reaction generally following the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com The successful silylation of both carboxyl groups in perfluoroheptanedioic acid would significantly decrease its polarity and increase its volatility, facilitating its separation and detection by GC-MS. The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion for accurate quantification. sigmaaldrich.com

Table 2: Silylation Reagents for Volatility Enhancement

Reagent Abbreviation Common Catalyst Key Feature
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylchlorosilane (TMCS) Commonly used for creating TMS derivatives of carboxylic acids.

This table shows examples of silylating reagents used to increase the volatility of analytes for GC analysis.

Derivatization for Spectroscopic Probing of Heptanedioic Acid, Decafluoro-

Spectroscopic detection methods, such as UV-Vis absorption and fluorescence, offer high sensitivity but require the analyte to possess specific light-absorbing or emitting properties. Since PFHpDA lacks native chromophores or fluorophores, derivatization is necessary to introduce these functionalities. researchgate.netmagtech.com.cn

To enable detection by UV-Vis spectrophotometry, a chromophore—a molecule that absorbs light in the UV-visible region—must be attached to the PFHpDA molecule. libretexts.orgresearchgate.net This is a common strategy for analytes that are not directly detectable by HPLC with a UV detector. libretexts.org

A successful method for perfluorinated carboxylic acids (PFCAs) involves their conversion into corresponding phenacyl esters using a derivatizing agent like p-bromophenacyl bromide. researchgate.netnih.gov This reaction introduces a strongly UV-absorbing phenacyl group, allowing the derivative to be detected at a wavelength of around 260 nm. nih.gov The derivatization can achieve high conversion yields, ranging from 86% to 92% under optimized conditions. nih.gov This pre-column derivatization allows for the sensitive quantification of PFCAs in various matrices using standard HPLC-UV systems. researchgate.netnih.gov

Fluorescence detection offers even greater sensitivity and selectivity compared to UV-Vis absorption. encyclopedia.pub This technique involves tagging the analyte with a fluorophore, a molecule that emits light after being excited by light of a specific wavelength. encyclopedia.pubnih.gov For carboxylic acids like PFHpDA, a variety of fluorescent labeling reagents are available. nih.gov

Coumarin derivatives, such as 3-bromoacetyl coumarin, have been successfully used to develop HPLC methods with fluorimetric detection for PFCAs with carbon chains from C3 to C12. nih.govresearchgate.net The derivatization reaction attaches the highly fluorescent coumarin tag to the carboxylic acid groups. The resulting derivatives can be excited at a specific wavelength (e.g., 306 nm) and their emission detected at another (e.g., 420 nm), allowing for highly sensitive quantification. nih.govresearchgate.net Other fluorescent reagents for carboxylic acids include alkyl halides like 5-(bromomethyl)fluorescein, which has strong absorptivity and fluorescence. thermofisher.com This pre-column derivatization strategy significantly lowers the limits of detection, making it suitable for trace-level analysis of PFHpDA in complex samples. nih.gov

Table 3: Spectroscopic Tagging Reagents for Carboxylic Acids

Derivatization Type Reagent Resulting Tag Detection Method
Chromophoric Labeling p-Bromophenacyl bromide Phenacyl Ester UV-Vis (approx. 260 nm) nih.gov
Fluorescent Labeling 3-Bromoacetyl coumarin Coumarin Derivative Fluorescence (Ex: 306 nm, Em: 420 nm) nih.gov

This table provides examples of derivatization reagents used to introduce chromophores and fluorophores for enhanced spectroscopic detection of carboxylic acids.

Derivatization for Functional Material Integration of Perfluoroheptanedioic Acid

The integration of perfluoroheptanedioic acid into functional materials is largely achieved through chemical derivatization of its carboxylic acid end groups. These modifications enable the molecule to act as a bridge between a substrate and a desired functionality, or as a self-organizing component in the construction of ordered molecular architectures.

Attachment to Surfaces for Functionalization

The dicarboxylic acid functionality of decafluoroheptanedioic acid provides a robust platform for anchoring the molecule to a variety of surfaces, thereby modifying the substrate's physicochemical properties. The choice of substrate and the specific attachment chemistry are critical in determining the final surface characteristics.

Perfluorinated dicarboxylic acids, including decafluoroheptanedioic acid, can be attached to metal surfaces such as silver and gold. The interaction typically involves the deprotonation of the carboxylic acid groups to form carboxylates, which then coordinate to the metal atoms on the surface. This process can lead to the formation of well-ordered self-assembled monolayers (SAMs). The strong electron-withdrawing nature of the fluorine atoms in the backbone of decafluoroheptanedioic acid influences the acidity of the carboxylic acid groups and the nature of the bond with the surface.

Research on similar perfluorinated dicarboxylic acids has shown that they can form highly crystalline layers with dense molecular packing on silver surfaces. The molecules typically adopt an upright orientation, anchored to the substrate by the carboxylate group. The intermolecular interactions, particularly hydrogen bonding between the terminal carboxylic acid moieties (if only one is attached to the surface) or van der Waals forces between the fluorinated chains, play a significant role in the stability and ordering of the resulting monolayer.

The functionalization of surfaces with decafluoroheptanedioic acid can impart properties such as:

Low Surface Energy: The perfluorinated chains create a low-energy surface that is both hydrophobic and oleophobic, making it resistant to wetting by water and oils.

Chemical Resistance: The high strength of the carbon-fluorine bond provides excellent chemical stability and resistance to harsh environments.

Tailorable Functionality: The unattached carboxylic acid group (in a single-point attachment) remains available for further chemical modification, allowing for the covalent linking of other molecules, such as biomolecules or catalysts.

SubstrateAttachment MechanismResulting Surface Properties
SilverCarboxylate formationHighly ordered monolayer, low surface energy
GoldCarboxylate formationStable self-assembled monolayer
Metal Oxides (e.g., Al₂O₃, TiO₂)Lewis acid-base interactionEnhanced surface hydrophobicity

Modification for Self-Assembly Processes

The ability of decafluoroheptanedioic acid to participate in directed self-assembly is a key feature for its use in creating structured nanomaterials. The two carboxylic acid groups at opposite ends of the rigid, fluorinated rod-like molecule make it an excellent candidate for forming well-defined supramolecular structures.

The self-assembly process is driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: The carboxylic acid groups can form strong, directional hydrogen bonds with each other or with other complementary functional groups. This interaction is crucial in forming one-dimensional chains or two-dimensional networks.

Fluorophilic Interactions: The strong tendency of fluorinated segments to segregate from both hydrophilic and lipophilic environments drives the packing of the perfluorinated backbones. This "fluorophobic effect" is a significant driving force in the self-assembly of perfluorinated molecules in various media.

Recent studies on the self-assembly of perfluorinated diacids with other molecules, such as pillar- researchgate.net-arenes, at aqueous interfaces have demonstrated the formation of stable, macroscopic films. This assembly is driven by fluorophilic phase separation, indicating the powerful role of the perfluorinated chain in directing the formation of ordered structures.

By modifying the carboxylic acid groups, for example, by converting them to esters or amides, the self-assembly behavior of decafluoroheptanedioic acid can be further tuned. These modifications can alter the strength and directionality of the intermolecular interactions, leading to different assembled morphologies, such as nanofibers, nanotubes, or vesicles.

Intermolecular InteractionRole in Self-AssemblyResulting Structures
Hydrogen BondingDirectional connection of moleculesLinear chains, 2D networks
Fluorophilic InteractionsSegregation and packing of fluorinated chainsOrdered domains, lamellar structures
Van der Waals ForcesClose packing of molecular backbonesDense, crystalline assemblies

The derivatization of decafluoroheptanedioic acid for integration into functional materials through surface attachment and self-assembly processes offers a powerful strategy for the bottom-up fabrication of novel materials with precisely controlled properties. The continued exploration of the fundamental chemistry and physics governing these processes is expected to lead to new advancements in areas ranging from protective coatings and sensors to drug delivery and nanoelectronics.

Supramolecular Chemistry and Self Assembly of Heptanedioic Acid, Decafluoro

Molecular Recognition and Host-Guest Chemistry Involving Perfluoroheptanedioic Acid

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. In the context of decafluoroheptanedioic acid, the dicarboxylate form is of particular interest in host-guest chemistry, where it can be recognized by synthetic receptors.

Interaction with Macrocyclic Receptors

Macrocyclic receptors are large, cyclic molecules with a central cavity capable of binding guest molecules. The binding of dicarboxylates, such as the deprotonated form of decafluoroheptanedioic acid, to macrocyclic hosts is a well-studied area of supramolecular chemistry. The interaction is typically driven by a combination of electrostatic interactions, hydrogen bonding, and other non-covalent forces.

The design of macrocyclic receptors for dicarboxylates often involves incorporating positively charged or hydrogen-bond-donating groups within the macrocyclic framework to complement the anionic carboxylate groups of the guest. The fluorinated nature of decafluoroheptanedioic acid can introduce additional interactions, such as fluorous-fluorous interactions or halogen bonding, which can influence the binding affinity and selectivity.

While specific binding studies with decafluoroheptanedioic acid are not widely reported, data from similar systems highlight the key factors governing these interactions. The binding affinity is influenced by the size and shape complementarity between the host and guest, the solvent, and the electronic properties of both molecules.

Table 1: Illustrative Binding Affinities of Dicarboxylic Acids with Macrocyclic Receptors

Dicarboxylic Acid GuestMacrocyclic HostBinding Constant (K_a, M⁻¹)Solvent
Adipic AcidCyclodextrin Derivative1.2 x 10⁴Water
Glutaric AcidCalix cdc.govarene Derivative5.6 x 10³Chloroform
Terephthalic AcidPorphyrin Cage2.1 x 10⁵Toluene

This table presents representative data for similar dicarboxylic acids to illustrate the range of binding affinities observed in host-guest systems. Specific data for decafluoroheptanedioic acid is not currently available.

Design of Specific Binding Pockets

The rational design of synthetic receptors with binding pockets tailored for specific dicarboxylates is a major goal in supramolecular chemistry. For decafluoroheptanedioic acid, a specific binding pocket would need to accommodate the length and conformational flexibility of the C₅F₁₀ chain while providing appropriately positioned interaction sites for the terminal carboxylate groups.

Key design strategies include:

Preorganization: The host molecule is synthesized in a conformation that is already complementary to the guest, minimizing the entropic penalty of binding.

Multiple Interaction Sites: The binding pocket incorporates several non-covalent interaction sites (e.g., hydrogen bond donors, electrostatic contacts) to achieve high affinity and selectivity.

Fluorophilic Pockets: The inclusion of fluorinated moieties within the binding pocket can lead to favorable fluorous-fluorous interactions with the decafluoroheptane chain of the guest.

Computational modeling is an essential tool in the design of such specific binding pockets, allowing for the prediction of binding energies and the optimization of host structures before their synthesis.

Self-Assembly into Ordered Nanostructures from Heptanedioic Acid, Decafluoro-

The amphiphilic nature of decafluoroheptanedioic acid, with its hydrophilic carboxylic acid head groups and hydrophobic/lipophobic fluorinated tail, drives its self-assembly into various ordered nanostructures in solution.

Formation of Vesicles and Micelles

In aqueous solutions, perfluorinated dicarboxylic acids can self-assemble to form micelles and vesicles. Micelles are spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic heads are exposed to the water. Vesicles are similar but consist of a lipid bilayer enclosing an aqueous compartment.

The formation of these structures is dependent on the concentration of the acid, the pH of the solution (which determines the ionization state of the carboxylic acid groups), and the temperature. The critical micelle concentration (CMC) is the concentration above which micelles spontaneously form. The highly fluorinated chain of decafluoroheptanedioic acid is expected to lead to a low CMC due to the strong hydrophobic effect of the fluorocarbon segment.

Table 2: Critical Micelle Concentrations (CMC) of Representative Surfactants

SurfactantCMC (mM)Temperature (°C)
Sodium Dodecyl Sulfate (B86663) (SDS)8.225
Perfluorooctanoic Acid (PFOA)~2525
Decafluoroheptanedioic Acid (estimated)<1025

The CMC for decafluoroheptanedioic acid is an estimation based on the behavior of other fluorinated surfactants. Actual values would need to be determined experimentally.

Fabrication of Thin Films and Monolayers

At interfaces, such as the air-water interface, decafluoroheptanedioic acid can form highly ordered monomolecular layers, or monolayers. In these assemblies, the molecules orient themselves with the hydrophilic carboxylic acid groups in the water and the fluorinated tails directed towards the air. These monolayers can be transferred to solid substrates to create thin films with well-defined structures and properties.

The strong intermolecular forces between the fluorinated chains, including van der Waals and dipolar interactions, contribute to the formation of stable and densely packed monolayers. The properties of these films, such as their thickness, surface energy, and ordering, can be controlled by factors like the surface pressure during deposition and the nature of the substrate.

Non-Covalent Interactions in Perfluoroheptanedioic Acid Systems

The supramolecular chemistry of decafluoroheptanedioic acid is governed by a variety of non-covalent interactions:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors, leading to the formation of dimers in the solid state and in non-polar solvents, and interaction with water and other polar molecules in solution.

Electrostatic Interactions: In its deprotonated (dicarboxylate) form, the molecule can engage in strong electrostatic interactions with cations and positively charged groups on host molecules.

Van der Waals Forces: These are significant between the fluorinated carbon chains and contribute to the packing of molecules in self-assembled structures.

Hydrophobic and Fluorophobic Effects: The low polarity of the fluorocarbon chain leads to its exclusion from water (hydrophobic effect) and hydrocarbon solvents (fluorophobic effect), driving self-assembly and interfacial phenomena.

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors, interacting with electron-donating atoms. This interaction can play a role in the specific recognition of fluorinated molecules.

The interplay of these non-covalent forces dictates the structure, stability, and function of the supramolecular assemblies formed by decafluoroheptanedioic acid.

Compound Names

Trivial NameIUPAC Name
Decafluoroheptanedioic acidHeptanedioic acid, 2,2,3,3,4,4,5,5,6,6-decafluoro-
Perfluoroheptanedioic acidHeptanedioic acid, 2,2,3,3,4,4,5,5,6,6-decafluoro-

Hydrogen Bonding Networks Involving Carboxylic Acid Groups

The carboxylic acid moieties at both ends of the decafluoroheptanedioic acid molecule are potent hydrogen bond donors and acceptors. In the solid state and in non-polar solvents, these groups readily form robust hydrogen bonds. The most common and stable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a cyclic R2(8) graph set notation. This dimerization is a strong driving force for the initial self-assembly of the molecules.

The presence of the electron-withdrawing perfluorinated chain significantly increases the acidity of the carboxylic acid protons compared to their non-fluorinated analogue, heptanedioic acid. This enhanced acidity strengthens the hydrogen bonds formed by the carboxylic acid groups. Studies on related fluorinated dicarboxylic acids have shown that fluorination enhances the ability of the carboxylic acid to act as a hydrogen bond donor, leading to more robust and predictable bimolecular networks. rsc.org In aqueous solutions, where the carboxylic acid groups can deprotonate, the supramolecular behavior becomes pH-dependent, with electrostatic interactions and hydrogen bonding to water molecules playing a crucial role. nih.gov

Interaction TypeDescriptionSignificance in Self-Assembly
O-H···O Hydrogen bond between the hydroxyl proton of one carboxylic acid and the carbonyl oxygen of another.Primary driving force for the formation of dimeric and polymeric chain structures.
Carboxylic Acid Dimer A cyclic motif involving two intermolecular O-H···O hydrogen bonds between two molecules.A highly stable and common supramolecular synthon that dictates the initial packing.
Chain Formation Linear extension of hydrogen-bonded molecules, where each dicarboxylic acid molecule engages in hydrogen bonding at both ends.Leads to the formation of one-dimensional supramolecular polymers.

Fluorine-Fluorine and Fluorine-Other Atom Interactions

Furthermore, interactions between the fluorine atoms and other atoms, such as hydrogen (C-F···H-C), can also occur. These interactions, although weaker than conventional hydrogen bonds, can provide additional stability to the crystal lattice. The segregation of the lipophilic and "fluorous" domains is a common feature in the self-assembly of fluorinated amphiphiles, and this principle likely applies to decafluoroheptanedioic acid, leading to layered or bundled arrangements of the molecules.

Interaction TypeDescriptionImpact on Supramolecular Structure
Fluorine-Fluorine (F···F) Weak, non-covalent interactions between fluorine atoms on adjacent molecules.Contributes to the overall packing efficiency and stability of the solid-state structure.
Fluorine-Hydrogen (C-F···H-C) Weak hydrogen bonds between a fluorine atom and a hydrogen atom on a neighboring molecule.Provides additional stabilization to the crystal lattice.
Fluorous-Hydrophilic Segregation The tendency of the perfluorinated chains to separate from the polar carboxylic acid groups.Can lead to the formation of layered or phase-segregated supramolecular structures.

Dynamic Covalent and Supramolecular Systems Incorporating Heptanedioic Acid, Decafluoro-

The unique properties of decafluoroheptanedioic acid make it an intriguing building block for the construction of dynamic and responsive materials. These systems can adapt their structure and properties in response to external stimuli.

Reversible Bond Formation in Heptanedioic Acid, Decafluoro- Architectures

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create complex molecular architectures. The carboxylic acid groups of decafluoroheptanedioic acid can participate in various reversible reactions, such as the formation of esters, amides, or anhydrides. For instance, condensation reactions with diols or diamines can lead to the formation of polyesters or polyamides. By carefully controlling the reaction conditions, these bonds can be formed and broken, allowing for the system to exist in a state of dynamic equilibrium. This reversibility is key to creating self-healing materials or systems that can be reconfigured. The principles of DCC have been applied to other dicarboxylic acids to create dynamic libraries of molecules and responsive materials. acs.orgnih.gov

Stimuli-Responsive Supramolecular Assemblies

Supramolecular assemblies held together by non-covalent interactions are inherently dynamic and can be designed to respond to external stimuli such as pH, temperature, or light.

pH-Responsive Systems: The carboxylic acid groups of decafluoroheptanedioic acid are pH-sensitive. At low pH, they are protonated and can form strong hydrogen bonds. As the pH increases, they deprotonate to form carboxylates. This change in ionization state disrupts the hydrogen-bonding network and introduces electrostatic repulsion between the negatively charged carboxylate groups, which can lead to the disassembly of the supramolecular structure. This pH-responsiveness has been exploited in other systems to create "smart" materials that can release a payload or change their morphology in response to a pH trigger. nih.govrsc.orgrsc.org

Thermo-Responsive Systems: While not as pronounced as in specifically designed thermo-responsive polymers, the self-assembly of fluorinated amphiphiles can exhibit temperature sensitivity. The strength of hydrogen bonds and other non-covalent interactions can be modulated by temperature, potentially leading to a phase transition or a change in the aggregation state of decafluoroheptanedioic acid-based assemblies. The self-assembly of other fluorinated amphiphiles has been shown to be tunable with temperature. rsc.org

StimulusMechanism of ResponsePotential Application
pH Protonation/deprotonation of carboxylic acid groups alters the balance of hydrogen bonding and electrostatic interactions.pH-triggered drug delivery, smart coatings, sensors.
Temperature Modulation of the strength of non-covalent interactions, particularly hydrogen bonds.Thermo-responsive gels, controlled release systems.

Green Chemistry Principles in the Synthesis and Application of Heptanedioic Acid, Decafluoro

Atom Economy and Reaction Efficiency Optimization for Perfluoroheptanedioic Acid Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com Maximizing atom economy is crucial in the synthesis of specialized chemicals like perfluoroheptanedioic acid to minimize waste and enhance sustainability. acs.org

The ideal chemical process would have 100% atom economy, where all the atoms of the reactants are found in the final product. primescholars.com Addition reactions are a prime example of atom-economical reactions as they involve the complete incorporation of reactants. rsc.org In the context of synthesizing perfluorinated dicarboxylic acids, this would involve designing synthetic routes that favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts.

For instance, a hypothetical synthesis of heptanedioic acid, decafluoro- that proceeds through a direct addition pathway would, in theory, have a higher atom economy compared to a multi-step synthesis involving protective groups and subsequent deprotection steps, which generate waste. The goal is to design a synthesis where the majority of the mass of the reactants is converted into the desired product, thereby reducing the generation of unwanted byproducts. acs.org

Table 1: Theoretical Atom Economy of Different Reaction Types

Reaction TypeDescriptionTheoretical Atom Economy
AdditionReactants combine to form a single product.100%
RearrangementA molecule's structure is rearranged.100%
SubstitutionPart of a molecule is replaced by another atom or group.< 100%
EliminationA pair of atoms or groups are removed from a molecule.< 100%

This table provides a general overview of the theoretical atom economy for different reaction types. The actual atom economy of a specific reaction will depend on the molecular weights of the reactants and the desired product.

The minimization of by-products is a direct consequence of maximizing atom economy and is a critical aspect of green chemistry. fraunhofer.de In the industrial production of long-chain dicarboxylic acids, the generation of various by-products often leads to costly purification processes. fraunhofer.de For perfluorinated compounds, the by-products can also be persistent and environmentally hazardous.

One of the significant challenges in the synthesis of perfluorinated compounds is the potential for the formation of isomers and other related fluorinated impurities. For example, the electrochemical fluorination process, a common method for producing perfluorinated compounds, can result in a mixture of linear and branched isomers. nih.gov The separation of these by-products from the desired product can be complex and energy-intensive.

Strategies to minimize by-product formation include the use of highly selective catalysts and optimizing reaction conditions such as temperature, pressure, and solvent. For instance, in the synthesis of some dicarboxylic acids, base-assisted oxidation with hydrogen peroxide has been studied to improve selectivity and yield. rsc.org The development of catalytic systems that can direct the reaction towards the desired product with high specificity is an active area of research.

Catalysis for Sustainable Production of Heptanedioic Acid, Decafluoro-

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. The sustainable production of heptanedioic acid, decafluoro- hinges on the development of advanced catalytic systems.

The synthesis of perfluorinated compounds often involves stoichiometric reagents that are consumed during the reaction, leading to significant waste. The development of recyclable catalysts is a critical step towards a more sustainable production of heptanedioic acid, decafluoro-. While specific research on recyclable catalysts for the direct synthesis of heptanedioic acid, decafluoro- is limited, broader advancements in catalysis for fluorinated compounds offer promising directions.

Recent research has focused on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, metal-organic frameworks (MOFs) and porous organic polymers (POPs) are being explored as catalyst supports due to their high surface area and tunable porosity. nsf.gov These materials can encapsulate catalytically active metal nanoparticles, preventing their aggregation and leaching into the product, thereby facilitating catalyst recycling. nsf.gov For example, a bimetallic CNi-Al2O3 structure has been synthesized and shown to be effective in the reduction of perfluoroalkyl carboxylic acids, demonstrating the potential for recyclable catalytic systems in the remediation of these compounds. nih.gov

Another approach involves the use of fluorous-phase catalysis, where a catalyst is modified with a perfluoroalkyl chain, rendering it soluble in a fluorous solvent but insoluble in common organic solvents. This allows for the separation of the catalyst from the product and reactants by simple phase separation. While this technique has been applied to various organic transformations, its application to the synthesis of perfluorinated dicarboxylic acids like heptanedioic acid, decafluoro- remains an area for future investigation.

The development of redox-switchable catalysts also presents a novel strategy for creating chemically recyclable materials. mdpi.com By changing the oxidation state of a metal catalyst, the polymerization of monomers can be controlled to produce block copolymers that can be chemically deconstructed back to their constituent monomers, offering a closed-loop system. mdpi.com

Table 1: Examples of Recyclable Catalyst Systems with Potential Relevance to Perfluorinated Acid Synthesis

Catalyst SystemDescriptionPotential ApplicationKey Advantages
Metal-Organic Frameworks (MOFs)Porous materials composed of metal ions coordinated to organic ligands, capable of hosting catalytic species.Synthesis and remediation of perfluorinated acids.High surface area, tunable porosity, catalyst stability, and recyclability.
Porous Organic Polymers (POPs)Covalently linked organic monomers forming a porous network, suitable for supporting catalysts.Catalytic transformations involving fluorinated compounds.Robustness, chemical inertness, and potential for tailored functionality.
Bimetallic Nanoparticles on SupportsCombination of two different metals in nanoparticle form, supported on materials like alumina (B75360) or carbon.Reductive defluorination of perfluoroalkyl carboxylic acids.Enhanced catalytic activity and selectivity, potential for recyclability.
Redox-Switchable CatalystsCatalysts that can be reversibly switched between different active states by a redox stimulus.Synthesis of chemically recyclable polymers from monomers like dicarboxylic acids.Enables controlled polymerization and depolymerization for a circular economy.

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of heptanedioic acid, decafluoro- has not been reported, research into the enzymatic functionalization of alkanes and the biodegradation of fluorinated compounds provides a foundation for future developments.

Enzymes such as cytochrome P450 monooxygenases are known to catalyze the ω-oxidation of fatty acids, a process that introduces a hydroxyl group at the terminal methyl group. youtube.comnih.gov This initial hydroxylation can be followed by further oxidation by alcohol and aldehyde dehydrogenases to yield a dicarboxylic acid. youtube.com The application of this enzymatic cascade to a perfluorinated alkane precursor could theoretically lead to the synthesis of heptanedioic acid, decafluoro-. However, the high stability of the C-F bond presents a significant challenge for enzymatic activation.

Recent studies have shown that some microorganisms are capable of defluorinating certain per- and polyfluoroalkyl substances (PFAS). For instance, Acidimicrobium sp. Strain A6 has been shown to defluorinate perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). researchgate.net While this is a degradative process, understanding the enzymatic machinery involved could pave the way for designing biocatalysts for the synthesis of fluorinated compounds.

The development of engineered enzymes with tailored specificities is a promising avenue. Through directed evolution and protein engineering, it may be possible to create biocatalysts capable of selectively oxidizing the terminal carbons of perfluorinated alkanes, leading to a green synthesis route for perfluorinated dicarboxylic acids. dtu.dk

Table 2: Key Enzyme Classes in Biocatalysis with Potential for Perfluorinated Acid Synthesis

Enzyme ClassFunctionPotential Role in SynthesisChallenges
Cytochrome P450 MonooxygenasesCatalyze the insertion of an oxygen atom into a C-H bond.ω-hydroxylation of a perfluoroalkane precursor.High stability of C-F bonds, enzyme inhibition by fluorinated compounds.
Alcohol DehydrogenasesOxidize alcohols to aldehydes.Oxidation of the terminal hydroxyl group to an aldehyde.Substrate specificity for fluorinated alcohols.
Aldehyde DehydrogenasesOxidize aldehydes to carboxylic acids.Oxidation of the terminal aldehyde to a carboxylic acid.Substrate specificity for fluorinated aldehydes.
DehalogenasesCatalyze the removal of halogen atoms.While primarily for degradation, understanding the mechanism could inform synthetic applications.The C-F bond is the most difficult to cleave.

Energy Efficiency in Synthetic Processes of Heptanedioic Acid, Decafluoro-

Reducing energy consumption is a key principle of green chemistry, directly impacting the environmental footprint and economic viability of a chemical process. The synthesis of highly fluorinated compounds like heptanedioic acid, decafluoro- often requires harsh reaction conditions and significant energy input.

Developing synthetic routes that proceed at or near ambient temperature is a major goal in green chemistry. While the direct synthesis of heptanedioic acid, decafluoro- at room temperature is not yet established, research on the degradation of perfluorocarboxylic acids (PFCAs) has demonstrated that C-F bond cleavage can be achieved under surprisingly mild conditions.

A study has shown that PFCAs can be mineralized at low temperatures (80 to 120°C) in a mixture of water and dimethyl sulfoxide (B87167) (DMSO) with sodium hydroxide. nih.govccspublishing.org.cnresearchgate.netsciencedaily.com This process involves the decarboxylation of the PFCA to form a reactive perfluoroalkyl anion, which then undergoes further degradation. nih.govccspublishing.org.cnresearchgate.netsciencedaily.com While this is a destructive pathway, the principle of activating the carboxyl group to facilitate reactions on the perfluoroalkyl chain at lower temperatures could potentially be adapted for synthetic purposes.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. researchgate.netrsc.orgnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher yields and cleaner reactions with fewer byproducts. researchgate.netrsc.orgencyclopedia.pub

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convection, slow and uneven.Direct interaction of microwaves with polar molecules, rapid and uniform.
Reaction Time Often hours to days.Typically minutes.
Energy Consumption Generally high due to long reaction times and inefficient heat transfer.Lower due to shorter reaction times and targeted heating.
Product Yield Can be variable.Often higher due to reduced side reactions.
Process Control More challenging to control localized temperature.Precise control over temperature and pressure.

Design for Degradation and Reduced Persistence of Derived Materials

A critical aspect of green chemistry is designing chemical products that, at the end of their functional life, break down into innocuous degradation products rather than persisting in the environment. mdpi.com Perfluorinated compounds are notoriously persistent, and therefore, designing materials derived from heptanedioic acid, decafluoro- with built-in degradation pathways is of paramount importance.

The extreme stability of the carbon-fluorine bond makes fluoropolymers highly resistant to natural degradation processes. mdpi.comrsc.org However, research into the degradation of fluoropolymers has shown that under certain conditions, such as thermal stress, they can break down. rsc.org For example, the thermolysis of fluoropolymers can produce a range of smaller fluorinated compounds, including perfluorocarboxylic acids. mdpi.com

One strategy to design for degradation is to incorporate "weak links" into the polymer backbone. For polymers synthesized from heptanedioic acid, decafluoro-, this could involve introducing ester or amide linkages that are more susceptible to hydrolysis or biodegradation than the perfluorinated carbon chain itself. The degradation of such polymers would likely proceed via the cleavage of these linkages, releasing the perfluorinated diacid. While this does not mineralize the fluorinated component, it breaks down the larger polymer structure, potentially reducing its physical impact as a microplastic. nih.govuiowa.edu

Further research is needed to develop fluorinated materials that are truly biodegradable. This could involve creating polymers where the perfluorinated segments are short enough to be metabolized by microorganisms or designing materials that undergo controlled degradation under specific environmental triggers. The study of microbial degradation of PFAS, although still in its early stages, offers hope that biological solutions to the persistence of these compounds may one day be realized. nih.gov

Strategies for Enhanced Biodegradability of Derived Materials

The inherent stability of the carbon-fluorine bond presents a significant challenge to the biodegradability of materials derived from perfluorinated compounds like decafluoro-heptanedioic acid. However, research into fluorinated polymers is exploring strategies to engineer biodegradability by incorporating features susceptible to biological degradation. These approaches primarily focus on introducing weak links into the polymer backbone, which can be cleaved by microbial enzymes or hydrolysis.

One of the most promising strategies is the incorporation of ester bonds into the polymer chain. acs.org Ester linkages are known to be susceptible to hydrolysis, a process that can be catalyzed by enzymes commonly found in the environment, such as esterases and lipases. mdpi.com By synthesizing polyesters that contain decafluoro-heptanedioic acid as a monomer, it is theoretically possible to create materials that retain some of the desirable properties of fluoropolymers while also having a built-in mechanism for degradation. The idea is that microorganisms could break down these polyesters into smaller, less harmful molecules. mdpi.com

Recent advancements have shown the successful synthesis of fluorinated polymers containing ester bonds, which exhibit accelerated degradation compared to their non-fluorinated counterparts. acs.org While these studies have not specifically utilized decafluoro-heptanedioic acid, they establish a proof of concept for creating biodegradable fluorinated polyesters. The fluorine component can impart properties like water repellency, and the ester linkages can facilitate degradation. acs.org

Furthermore, the introduction of other functional groups that can be targeted by microbial enzymes is an area of active research. For example, the incorporation of amide or ether linkages in specific configurations can also influence the biodegradability of polymers.

While direct studies on the biodegradability of polymers derived specifically from decafluoro-heptanedioic acid are limited, the broader research on fluorinated polyesters provides a framework for designing more environmentally benign materials. The key lies in the strategic incorporation of biodegradable linkages within the polymer structure.

Mitigation of Persistent Organic Pollutant Formation

The synthesis and application of fluorochemicals, including decafluoro-heptanedioic acid, raise concerns about the potential formation of persistent organic pollutants (POPs). These are substances that resist degradation and can accumulate in the environment, posing risks to ecosystems and human health. The mitigation of POP formation is a critical aspect of the green chemistry approach to producing and using these compounds.

One of the primary concerns with the production of many fluorochemicals is the potential for the formation of highly persistent perfluoroalkyl acids (PFAAs) as byproducts, such as perfluorooctanoic acid (PFOA). bund.net While specific byproduct profiles for the synthesis of decafluoro-heptanedioic acid are not widely reported in the available literature, general strategies for minimizing POP formation in fluorochemical manufacturing are relevant.

A key strategy is the development of highly selective synthesis routes that maximize the yield of the desired product and minimize the formation of unwanted side products. This can involve the careful selection of catalysts and reaction conditions. For instance, in the synthesis of other dicarboxylic acids, electrochemical methods are being explored as a greener alternative to traditional oxidation processes that may use harsh reagents and produce harmful byproducts. uni-mainz.de

Another important aspect is the management of waste streams from the manufacturing process. Technologies for the destruction of PFAS are under development. These include methods like catalytic hydrothermal destruction, which uses high temperatures and pressures, sometimes with a catalyst, to break down these persistent compounds into less harmful substances. nih.gov Mechanochemical methods, which use mechanical force to induce chemical reactions, have also shown promise in the complete defluorination and mineralization of PFOA. acs.orgresearchgate.net

The principle of designing for degradation is also relevant. By creating fluorinated molecules that are more susceptible to environmental degradation, the potential for them to persist as pollutants is reduced. As discussed in the previous section, incorporating biodegradable linkages is a key strategy. Additionally, research into the microbial defluorination of fluorinated compounds could lead to bioremediation strategies for any residual contamination. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling decafluoroheptanedioic acid in laboratory settings?

  • Answer: Follow strict PPE guidelines (nitrile gloves, safety goggles) and work in a fume hood to minimize inhalation risks. Immediate decontamination with soap/water for skin contact and emergency eye rinsing are critical. Safety Data Sheets (SDS) emphasize these protocols, though they do not cover all scenarios .

Q. How can researchers access reliable thermodynamic and spectral data for decafluoroheptanedioic acid?

  • Answer: The NIST Chemistry WebBook provides validated spectral data (e.g., IR, NMR) under its Standard Reference Data Program. Institutional subscriptions may be required for full access. Cross-referencing with peer-reviewed studies is advised to ensure accuracy .

Q. What synthetic routes are documented for decafluoroheptanedioic acid, and how is purity assessed?

  • Answer: Synthesis typically involves direct fluorination of heptanedioic acid precursors using fluorinating agents like SF₄ or HF. Purity is assessed via HPLC with ion-pairing agents (e.g., hexanesulfonic acid) or GC-MS, following methods optimized for fluorinated carboxylic acids .

Advanced Research Questions

Q. How does the environmental persistence of decafluoroheptanedioic acid compare to other perfluoroalkyl substances (PFAS)?

  • Answer: Structural similarities to ECHA-listed PFAS (e.g., nonadecafluorodecanoic acid) suggest high persistence. Use LC-MS/MS to quantify degradation half-lives in environmental matrices and compare with regulatory thresholds for substances of very high concern (SVHC) .

Q. What methodological strategies resolve contradictions in reported solubility or stability data for decafluoroheptanedioic acid?

  • Answer: Replicate experiments under controlled conditions (e.g., inert atmosphere, humidity-free environments). Validate results using orthogonal techniques like differential scanning calorimetry (DSC) and X-ray crystallography .

Q. Which chromatographic techniques effectively isolate decafluoroheptanedioic acid from complex environmental samples?

  • Answer: Ion-pair chromatography with mobile phases containing trifluoroacetic acid (pH 2.0) improves separation. Couple with mass spectrometry for enhanced specificity, adapting methods from hexanesulfonic acid-based separations .

Q. How should hydrolysis studies be designed to evaluate decafluoroheptanedioic acid’s stability across pH gradients?

  • Answer: Use buffered solutions (pH 1–14) and monitor degradation via ¹⁹F NMR or high-resolution FTIR. Reference ECHA’s hydrolysis testing guidelines for PFAS to ensure methodological rigor .

Q. What challenges arise in quantifying trace decafluoroheptanedioic acid in biological tissues, and how are they addressed?

  • Answer: Matrix effects and low recovery rates are common. Mitigate via isotope-labeled internal standards (e.g., ¹³C-analogues) and optimized solid-phase extraction protocols. Validate with spike-recovery experiments in relevant biological matrices .

Methodological Notes

  • Data Validation: Cross-reference NIST data with independent publications to address potential discrepancies .
  • Regulatory Compliance: Align environmental impact assessments with ECHA’s SVHC criteria for perfluorinated compounds .
  • Experimental Replicability: Document synthesis and analysis protocols in detail to enable independent verification, adhering to academic reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.